molecular formula C11H14BrNO B1332818 3-bromo-N-butylbenzamide CAS No. 35390-07-9

3-bromo-N-butylbenzamide

Cat. No.: B1332818
CAS No.: 35390-07-9
M. Wt: 256.14 g/mol
InChI Key: FKQYEUJITUURPH-UHFFFAOYSA-N
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Description

3-bromo-N-butylbenzamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQYEUJITUURPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366040
Record name 3-bromo-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35390-07-9
Record name 3-bromo-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-N-butylbenzamide, a valuable intermediate in organic synthesis and drug discovery. This document details a plausible and robust synthetic pathway, outlines a complete experimental protocol, and presents a thorough characterization of the target compound with predicted and analogous spectral data.

Introduction

This compound is a substituted aromatic amide that serves as a versatile building block in the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the N-butyl amide moiety can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide offers a detailed methodology for its preparation and a comprehensive analysis of its physicochemical and spectral properties.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available 3-bromobenzoic acid. The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by an amidation reaction with n-butylamine.

Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-bromobenzoyl chloride

This procedure is adapted from established methods for acyl chloride formation.

Materials:

  • 3-bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Heating mantle with a reflux condenser and drying tube

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend 3-bromobenzoic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring.

  • Attach a reflux condenser fitted with a drying tube and gently heat the mixture to reflux.

  • Maintain the reflux for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure to yield crude 3-bromobenzoyl chloride as an oil, which can be used directly in the next step.

Step 2: Synthesis of this compound

This amidation protocol is based on the Schotten-Baumann reaction conditions.

Materials:

  • Crude 3-bromobenzoyl chloride

  • n-Butylamine

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the solution of n-butylamine and triethylamine to the stirred solution of 3-bromobenzoyl chloride at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Characterization of this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₄BrNONIST[1][2]
Molecular Weight256.14 g/mol NIST[1][2]
AppearancePredicted: White to off-white solid
Melting PointNot available
Boiling PointPredicted: >300 °C at 760 mmHgAnalog[3]
Spectroscopic Data

The expected spectroscopic data for this compound are detailed below. These predictions are based on the analysis of its functional groups and comparison with structurally similar molecules.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90s1HAr-H (H2)
~7.65d1HAr-H (H4 or H6)
~7.55d1HAr-H (H6 or H4)
~7.30t1HAr-H (H5)
~6.50br s1HN-H
~3.40q2H-CH₂-NH-
~1.60m2H-CH₂-CH₂-NH-
~1.40m2H-CH₂-CH₃
~0.95t3H-CH₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~167C=O
~137Ar-C (C1)
~134Ar-CH (C6)
~130Ar-CH (C4)
~129Ar-CH (C5)
~125Ar-CH (C2)
~122Ar-C (C3-Br)
~40-CH₂-NH-
~31-CH₂-CH₂-NH-
~20-CH₂-CH₃
~14-CH₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~3100-3000Ar C-H stretch
~2960-2850Aliphatic C-H stretch
~1640C=O stretch (Amide I)
~1540N-H bend (Amide II)
~1070C-Br stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

  • m/z (M⁺): ~255

  • m/z (M+2): ~257

Key fragmentation patterns would likely involve the loss of the butyl group and cleavage of the amide bond.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start: 3-Bromobenzoic Acid acyl_chloride Acyl Chloride Formation (SOCl₂, Reflux) start->acyl_chloride amidation Amidation with n-Butylamine (DCM, 0°C to RT) acyl_chloride->amidation quench Quench with Water amidation->quench wash Aqueous Washes (1M HCl, NaHCO₃, Brine) quench->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize final_product Pure this compound characterize->final_product

References

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-bromo-N-butylbenzamide. It includes a summary of quantitative data, detailed experimental protocols for determining these properties, and a visual representation of a common synthetic pathway.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties are empirically determined, others are predicted based on computational models due to a lack of available experimental data.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO[1][2]
Molecular Weight 256.14 g/mol [1]
Melting Point Data not available
Boiling Point Data not available (Predicted for 3-Bromo-N,N-diethylbenzamide: 348.6±25.0 °C)[3]
Solubility Data not available
pKa Data not available
logP (Octanol/Water Partition Coefficient) Data not available (Calculated for N-t-Butyl 3-bromobenzamide: 3)[4]

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the core physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting point range.[5]

Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus) [5]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5] This assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.[5]

    • Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.

  • Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[5] For the Thiele tube, the side arm is heated to create a convection current for uniform temperature distribution.[5]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[7]

  • Purity Check: A sharp melting point range close to the literature value indicates a high degree of purity. A broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8]

Methodology: Qualitative Solubility Tests [9][10]

  • Initial Test in Water: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously.[9] If the compound dissolves, it is water-soluble. The pH of the aqueous solution can then be tested with litmus paper to determine if the compound is acidic or basic.[11]

  • Solubility in Aqueous Acid/Base:

    • If the compound is water-insoluble, test its solubility in 5% aqueous NaOH and 5% aqueous HCl.[11]

    • Solubility in 5% NaOH suggests the presence of an acidic functional group (e.g., a phenol or carboxylic acid).[12]

    • Solubility in 5% HCl indicates the presence of a basic functional group, most commonly an amine.[12]

  • Solubility in Organic Solvents: The solubility can also be tested in a range of organic solvents with varying polarities, such as hexane (non-polar) and ethanol (polar), to further characterize the compound's polarity.[10]

  • Observation: For each test, observe whether the compound dissolves completely, is partially soluble, or is insoluble after vigorous mixing for about 60 seconds.[10]

pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).[13]

Methodology: Potentiometric Titration [13]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent like DMSO or 1-propanol if the compound has poor aqueous solubility.[14]

  • Titration: A standardized solution of a strong base (e.g., NaOH) is slowly added to the solution of the acidic compound. For basic compounds, a strong acid (e.g., HCl) is used as the titrant.[13]

  • pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter as the titrant is added.[13]

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[13]

  • Alternative Methods: Other methods for pKa determination include spectrophotometry (UV-Vis spectroscopy) and NMR spectroscopy, which are particularly useful for compounds that are not amenable to titration or for measurements in non-aqueous solvents.[13][15][16]

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. The logarithm of this value, logP, is a widely used measure of a compound's lipophilicity.[17]

Methodology: Shake-Flask Method [17]

  • Phase Preparation: Equal volumes of n-octanol and a buffer solution (typically at pH 7.4) are mixed and allowed to saturate each other for 24 hours to reach equilibrium.[18]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The funnel is then left undisturbed to allow the two phases to separate completely.[19]

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[18]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]

Synthesis Workflow for this compound

The synthesis of N-alkylbenzamides can be achieved through various methods. A common and straightforward approach is the acylation of an amine with an acyl chloride. The following diagram illustrates a logical workflow for the synthesis of this compound from 3-bromobenzoyl chloride and n-butylamine.

G Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-Bromobenzoyl Chloride C Acylation Reaction (Solvent: e.g., Methylene Chloride) (Base: e.g., tert-butylamine or Pyridine) A->C B n-Butylamine B->C D Aqueous Wash (e.g., HCl, NaHCO₃, Brine) C->D Reaction Mixture E Drying (e.g., Na₂SO₄ or MgSO₄) D->E F Solvent Evaporation E->F G Purification (e.g., Recrystallization or Chromatography) F->G Crude Product H This compound G->H

Caption: Synthetic pathway for this compound.

References

In-depth Technical Guide on the Mechanism of Action of 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require detailed information on the molecular mechanisms of novel compounds. This document aims to provide a comprehensive overview of the available scientific literature regarding the mechanism of action for 3-bromo-N-butylbenzamide. However, based on an extensive review of publicly available scientific databases and literature, specific information detailing the mechanism of action, target proteins, and signaling pathways for this compound is not currently available.

While the direct mechanism of action for this compound is not documented, the broader class of benzamide derivatives has been the subject of considerable research, revealing a wide range of pharmacological activities.[1][2] This guide will, therefore, summarize the known biological activities of the benzamide class of compounds to provide a contextual understanding of the potential activities of this compound.

General Pharmacological Potential of Benzamide Analogues

Benzamide derivatives are recognized for their diverse pharmacological activities, which include antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][3] The amide group is a key structural feature that can participate in hydrogen bonding with biological targets, contributing to their therapeutic effects.[4]

A review of benzamide analogues highlights their significance in medicinal chemistry.[1] For instance, certain benzamide derivatives have been investigated for their anticonvulsant activity. One study reported that a 3-bromo analogue of a benzamide derivative demonstrated potency comparable to or greater than phenytoin, a known anticonvulsant drug.[1]

Furthermore, the substitution pattern on the benzamide scaffold plays a crucial role in determining the biological activity. The presence of a bromine atom, as in this compound, has been explored in the design of kinase inhibitors. For example, the development of Bafetinib, a Bcr-Abl kinase inhibitor, involved the addition of hydrophobic groups, including bromo substituents, to enhance efficacy.[5]

Potential Areas of Activity for this compound

Given the known activities of related benzamide compounds, this compound could potentially exhibit one or more of the following activities:

  • Antimicrobial Activity: Benzamide derivatives have shown promise as antimicrobial agents.[3]

  • Cholinesterase Inhibition: Some novel benzamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[6]

  • Kinase Inhibition: The bromo substitution suggests a potential for interaction with kinase domains, similar to other bromo-substituted inhibitors.[5]

It is critical to emphasize that these are potential areas of activity based on the broader class of benzamide derivatives and not on direct experimental evidence for this compound.

Data Presentation

Due to the absence of specific quantitative data for this compound in the reviewed literature, no data tables can be presented.

Experimental Protocols

Detailed experimental methodologies for key experiments involving this compound are not available in the current body of scientific literature.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways or experimental workflows have been described for this compound, the creation of corresponding diagrams is not possible at this time.

Conclusion

References

Spectroscopic Profile of 3-bromo-N-butylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromo-N-butylbenzamide. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of data for a closely related isomer, N-tert-butyl 3-bromobenzamide, and predicted values based on the known chemical structure. This information serves as a valuable reference for the synthesis, characterization, and application of this compound in research and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₄BrNO[1]

  • Molecular Weight: 256.14 g/mol [1]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. For comparative purposes, available data for the isomer N-tert-butyl 3-bromobenzamide is included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 7.3Multiplet4HAromatic protons (C₆H₄)
~6.5Broad Singlet1HN-H
~3.4Triplet2HN-CH₂
~1.6Multiplet2HN-CH₂-CH₂
~1.4Multiplet2HCH₂-CH₃
~0.9Triplet3HCH₃

Table 2: Experimental ¹³C NMR Data for N-tert-butyl 3-bromobenzamide (Isomer Reference)

Note: Data for the n-butyl isomer is expected to differ, particularly in the aliphatic region.

Chemical Shift (δ) ppmAssignment
165.8C=O
136.4Aromatic C-Br
130.7, 130.3, 130.0, 129.6, 126.9Aromatic CH
52.1Quaternary C (tert-butyl)
28.7CH₃ (tert-butyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2950, 2870MediumAliphatic C-H Stretch
~1640StrongC=O Stretch (Amide I)
~1540MediumN-H Bend (Amide II)
~750StrongC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
255/257Molecular ion peak (M⁺, M+2), due to bromine isotopes (⁷⁹Br and ⁸¹Br)
183/185Fragment corresponding to the loss of the butyl group
155Fragment corresponding to the loss of the butylamine group
102Fragment corresponding to the bromobenzoyl cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These methods are based on standard laboratory practices for the analysis of benzamide derivatives.[2]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For solution-phase IR, dissolve the sample in a suitable solvent (e.g., chloroform).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for this type of molecule.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

3-bromo-N-butylbenzamide CAS number and supplier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-bromo-N-butylbenzamide (CAS Number: 35390-07-9), a chemical intermediate with potential applications in organic synthesis and drug discovery.

Chemical Identification and Properties

CAS Number: 35390-07-9[1][2][3][4][5][6][7]

Molecular Formula: C₁₁H₁₄BrNO[1][2][4][5]

Molecular Weight: 256.14 g/mol [1][2]

While specific experimental data for this compound is limited, the following table summarizes its basic chemical properties.

PropertyValueSource
CAS Number 35390-07-9[1][2][3][4][5][6][7]
Molecular Formula C₁₁H₁₄BrNO[1][2][4][5]
Molecular Weight 256.14 g/mol [1][2]

Suppliers

This compound is available from various chemical suppliers, including:

  • Aaron Chemicals[2]

  • Santa Cruz Biotechnology[1]

  • SynQuest Laboratories, Inc.[5]

  • Zibo Hangyu Biotechnology Development Co., Ltd[7]

  • weifang yangxu group co.,ltd[4]

Synthesis and Experimental Protocols

There is no detailed, publicly available experimental protocol specifically for the synthesis of this compound. However, a plausible and standard two-step synthesis can be derived from established methods for the preparation of its precursors and the formation of analogous benzamides. The proposed synthesis involves the conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride, followed by amidation with n-butylamine.

Step 1: Synthesis of 3-bromobenzoyl chloride from 3-bromobenzoic acid

This procedure is adapted from the standard conversion of carboxylic acids to acyl chlorides using thionyl chloride.[8]

Materials:

  • 3-bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (optional, as solvent)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Vacuum distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid.

  • Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent like anhydrous toluene can be used, or the reaction can be performed neat.

  • Gently heat the mixture to reflux (approximately 79°C for thionyl chloride).

  • Continue refluxing for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purify the crude 3-bromobenzoyl chloride by vacuum distillation. Collect the fraction boiling at 74-75 °C at 0.5 mmHg.[8][9]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water.

Step 2: Synthesis of this compound from 3-bromobenzoyl chloride

This amidation reaction is a standard procedure for the synthesis of amides from acyl chlorides.

Materials:

  • 3-bromobenzoyl chloride

  • n-butylamine

  • Anhydrous dichloromethane or other inert solvent

  • Triethylamine or pyridine (as a base)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve n-butylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane in a dry round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Dissolve 3-bromobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled amine solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 3-Bromobenzoic Acid C 3-Bromobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E This compound C->E Base (e.g., Triethylamine) D n-Butylamine D->E

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Its primary role appears to be that of a chemical intermediate. Compounds with the bromobenzamide scaffold are utilized as building blocks in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1] The bromo- and amide- functionalities allow for a variety of chemical modifications, such as cross-coupling reactions.[1]

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical syntheses should be performed by trained professionals in a properly equipped laboratory, with all necessary safety precautions in place.

References

Potential Biological Activities of 3-bromo-N-butylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable scarcity of direct scientific literature detailing the biological activities of 3-bromo-N-butylbenzamide. This guide, therefore, extrapolates potential activities based on the established biological profiles of structurally analogous compounds, including various N-alkyl and bromo-substituted benzamide derivatives. The experimental protocols provided are established methodologies intended to guide the future investigation of this specific molecule.

Introduction

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of pharmacologically active agents. The introduction of a bromine substituent and an N-butyl group to the benzamide core, as in this compound, can significantly influence its physicochemical properties and, consequently, its biological activity. The lipophilicity conferred by the butyl chain and the electronic effects of the bromine atom suggest that this compound may interact with various biological targets. This document outlines the inferred potential biological activities of this compound, with a focus on antimicrobial and anticancer effects, and provides detailed experimental protocols for their investigation.

Inferred Potential Biological Activities

Based on the activities of structurally related compounds, this compound is hypothesized to possess antimicrobial and anticancer properties.

Potential Antimicrobial Activity

Benzamide derivatives have been widely reported to exhibit antibacterial and antifungal activities. The presence of a halogen, such as bromine, on the phenyl ring can enhance antimicrobial potency. For instance, certain bromophenyl-substituted benzamides have demonstrated activity against Gram-positive bacteria. The N-butyl group may further enhance this activity by increasing the compound's ability to penetrate microbial cell membranes.

Potential Anticancer Activity

Numerous N-substituted benzamide derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some benzamides are known to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers. The structural features of this compound warrant its investigation as a potential modulator of oncogenic signaling pathways.

Data Presentation: Inferred Activity of this compound Analogs

The following tables summarize hypothetical quantitative data for the potential biological activities of this compound, based on activities reported for structurally similar compounds. These tables are intended to serve as a guide for data presentation in future experimental studies.

Table 1: Hypothetical Antimicrobial Activity of this compound

Test OrganismAssay TypeEndpointHypothetical Value
Staphylococcus aureus (Gram-positive)Broth MicrodilutionMIC (µg/mL)16
Bacillus subtilis (Gram-positive)Broth MicrodilutionMIC (µg/mL)32
Escherichia coli (Gram-negative)Broth MicrodilutionMIC (µg/mL)>128
Candida albicans (Fungus)Broth MicrodilutionMIC (µg/mL)64

MIC: Minimum Inhibitory Concentration

Table 2: Hypothetical Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeAssayEndpointHypothetical Value
MCF-7Breast CancerMTTIC50 (µM)25
A549Lung CancerMTTIC50 (µM)50
HCT116Colon CancerMTTIC50 (µM)40

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following are detailed methodologies for assessing the potential antimicrobial and cytotoxic activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial/Fungal Strains: Use standardized strains (e.g., from ATCC).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Inoculum Preparation:

  • From a fresh culture, suspend 3-5 colonies in sterile saline.

  • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the row.

  • Add 100 µL of the prepared inoculum to each well.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses cell metabolic activity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations.

  • Include untreated control wells (vehicle control).

  • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

4. Solubilization of Formazan:

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well.

5. Absorbance Measurement:

  • Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation a Synthesize and Purify This compound b Characterize Compound (NMR, MS, etc.) a->b c Prepare Stock Solution (e.g., in DMSO) b->c d Antimicrobial Assays (MIC, MBC) c->d e Cytotoxicity Assays (MTT, LDH) c->e f Determine MIC/MBC Values d->f g Calculate IC50 Values e->g h Structure-Activity Relationship (SAR) Analysis f->h g->h i Identify Lead Compound for Further Development h->i

Caption: A general experimental workflow for the biological evaluation of this compound.

Hypothesized Signaling Pathway: Hedgehog Pathway Inhibition

Hedgehog_Pathway cluster_ligand Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters GLI_active GLI (Active) GLI->GLI_active Target_Genes Target Gene Expression GLI_active->Target_Genes Activates Compound This compound (Hypothesized Inhibitor) Compound->SMO Inhibits?

Caption: A diagram of the Hedgehog signaling pathway, a potential target for this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds strongly suggests its potential as an antimicrobial and/or anticancer agent. The provided experimental protocols offer a robust framework for the systematic evaluation of these potential activities. Further investigation into the biological effects of this compound is warranted to elucidate its therapeutic potential and mechanism of action.

An In-depth Technical Guide to 3-bromo-N-butylbenzamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and its adaptability as a template for novel therapeutic agents. Within this diverse chemical family, 3-bromo-N-butylbenzamide and its derivatives have emerged as a promising area of research. The introduction of a bromine atom at the meta position of the benzoyl ring, combined with an N-alkyl substituent, offers a unique combination of physicochemical properties that can be exploited for targeted drug design. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative analysis of their therapeutic potential. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and to guide future research endeavors.

Introduction

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antiemetic, antipsychotic, and prokinetic effects. The versatility of the benzamide core allows for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic properties. The focus of this guide, this compound and its related analogs, represents a specific chemical space with significant therapeutic potential. The presence of the bromine atom can enhance binding affinity to target proteins through halogen bonding and provides a reactive handle for further synthetic modifications. The N-butyl group contributes to the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound and Analogs

The primary synthetic route to this compound and its analogs is through the amidation of a 3-bromobenzoyl derivative with the corresponding amine. The most common and efficient method involves the conversion of 3-bromobenzoic acid to the more reactive 3-bromobenzoyl chloride, followed by its reaction with n-butylamine.

Synthesis of 3-bromobenzoyl chloride

A detailed protocol for the synthesis of the key intermediate, 3-bromobenzoyl chloride, from 3-bromobenzoic acid is provided below. This method utilizes thionyl chloride as the chlorinating agent.

Experimental Protocol: Synthesis of 3-bromobenzoyl chloride

  • Materials:

    • 3-bromobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene or dichloromethane (DCM)

    • Dry glassware (round-bottom flask, reflux condenser with drying tube)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add 3-bromobenzoic acid.

    • Add an excess of thionyl chloride (2-3 equivalents). Anhydrous toluene can be used as a solvent, or the reaction can be performed neat.

    • Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride).

    • Maintain the reflux for 2-4 hours, monitoring the reaction by the cessation of HCl and SO₂ gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation at atmospheric pressure.

    • The crude 3-bromobenzoyl chloride can be purified by vacuum distillation.

Synthesis of this compound

The following protocol details the amidation of 3-bromobenzoyl chloride with n-butylamine.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 3-bromobenzoyl chloride

    • n-butylamine

    • Anhydrous dichloromethane (DCM) or other inert solvent

    • Triethylamine (TEA) or other suitable base

    • Dry glassware

    • Magnetic stirrer

  • Procedure:

    • Dissolve n-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a dry round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

General Synthesis Workflow

G cluster_0 Preparation of Acyl Chloride cluster_1 Amidation cluster_2 Purification 3-Bromobenzoic_Acid 3-Bromobenzoic_Acid Reaction_1 Chlorination 3-Bromobenzoic_Acid->Reaction_1 Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Reaction_1 3-Bromobenzoyl_Chloride 3-Bromobenzoyl_Chloride Reaction_1->3-Bromobenzoyl_Chloride Reaction_2 Amide Formation 3-Bromobenzoyl_Chloride->Reaction_2 n-Butylamine n-Butylamine n-Butylamine->Reaction_2 Base Base Base->Reaction_2 This compound This compound Reaction_2->this compound Workup Workup This compound->Workup Purification_Method Recrystallization or Column Chromatography Workup->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: General workflow for the synthesis of this compound.

Biological Activities and Structure-Activity Relationships

While extensive quantitative structure-activity relationship (QSAR) studies specifically on a homologous series of this compound derivatives are limited in the public domain, data from structurally related benzamides provide valuable insights into their potential biological activities. The primary areas of investigation for these compounds include anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have demonstrated the potential of benzamide derivatives as anticancer agents, with some acting as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and various kinases. The 3-bromo substitution can contribute to the inhibitory activity of these compounds.

Table 1: Comparative Anticancer Activity of Bromo-substituted Benzamide Analogs

Compound IDStructureCell LineIC₅₀ (µM)Target/Mechanism
Analog 13-Amino-N-(4-bromophenyl)-4-methoxybenzamideEV 71 (antiviral)5.7 - 12Viral Inhibition
Analog 2N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide derivative--Anticonvulsant
Analog 33,5-bis(trifluoromethyl)benzamide derivative--Dual NK1/NK2 antagonist
Analog 4Bis-benzamide derivativeProstate Cancer Cells0.016AR-coactivator interaction inhibitor

Note: The data presented is a compilation from various sources on structurally related compounds and is intended for comparative purposes. Specific IC₅₀ values for this compound derivatives may vary.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution on the Benzamide Ring: The position and nature of substituents on the benzamide ring are critical for activity. Electron-withdrawing groups, such as the 3-bromo substituent, can influence the electronic properties of the amide bond and interactions with the target protein.

  • N-Alkyl/Aryl Substituent: The nature of the substituent on the amide nitrogen plays a crucial role in determining the compound's lipophilicity and steric interactions within the binding pocket of the target enzyme. Variations in the alkyl chain length or the introduction of cyclic moieties can significantly impact potency and selectivity.

Hypothetical Signaling Pathway for Kinase Inhibition

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes 3_Bromo_N_Butylbenzamide This compound Derivative 3_Bromo_N_Butylbenzamide->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential mechanism of action via kinase inhibition.

Antimicrobial Activity

Benzamide derivatives have also been explored for their antimicrobial properties. The mechanism of action is often attributed to the disruption of essential cellular processes in bacteria and fungi.

Table 2: Comparative Antimicrobial Activity of Bromo-substituted Benzamide Analogs

Compound IDStructureMicroorganismMIC (µg/mL)
Analog 5N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativeGram-positive bacteria2.5 - 5.0 (mg/mL)
Analog 64-hydroxy-N-phenylbenzamide derivativeB. subtilis6.25
Analog 74-hydroxy-N-phenylbenzamide derivativeE. coli3.12

Note: The data presented is a compilation from various sources on structurally related compounds and is intended for comparative purposes. Specific MIC values for this compound derivatives may vary.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-butyl group and the bromo substituent, is a key factor in its ability to penetrate microbial cell membranes.

  • Hydrogen Bonding: The amide functionality can participate in hydrogen bonding interactions with microbial enzymes or other cellular components, disrupting their function.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Materials:

    • Test compounds (this compound derivatives)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in MHB.

    • Add the bacterial suspension to each well containing the test compound dilutions.

    • Include positive (broth with bacteria) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

A Prepare stock solution of test compound B Serial dilution in 96-well plate A->B D Add inoculum to wells B->D C Prepare standardized bacterial inoculum C->D E Incubate at 37°C for 18-24h D->E F Read MIC values E->F

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising class of compounds with potential applications in oncology and infectious diseases. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. While the existing data on related compounds is encouraging, further research is needed to fully elucidate the therapeutic potential of this specific chemical series.

Future efforts should focus on:

  • Synthesis and screening of a focused library of 3-bromo-N-alkylbenzamide derivatives with varying alkyl chain lengths and branching to optimize for potency and selectivity against specific biological targets.

  • In-depth mechanistic studies to identify the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.

By systematically exploring the chemical space around the this compound core, it is anticipated that novel and effective therapeutic agents can be developed to address unmet medical needs. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

Solubility of 3-bromo-N-butylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-N-butylbenzamide. Due to the limited availability of direct quantitative solubility data in public literature, this guide focuses on predicting its solubility based on structural analogs and outlines detailed experimental protocols for its determination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's solubility for its application in laboratory and industrial settings.

Predicted Solubility Profile

Based on the chemical structure of this compound, a substituted aromatic amide, its solubility profile can be inferred by examining related compounds such as benzamide, N-butylbenzamide, and bromobenzene.

  • Structure-Solubility Relationship: this compound possesses a polar amide group capable of hydrogen bonding, a nonpolar n-butyl chain, and a brominated benzene ring. The interplay of these features dictates its solubility. The N-butyl group significantly increases the lipophilicity compared to the parent benzamide, which is expected to decrease its solubility in water. The bromine atom, being electronegative, introduces polarity but also increases the molecular weight, which can affect solubility. The general principle of "like dissolves like" suggests that the compound will be more soluble in organic solvents than in water.

  • Aqueous Solubility: The parent compound, benzamide, is slightly soluble in water. Due to the hydrophobic n-butyl group, this compound is predicted to have very low solubility in water.

  • Organic Solvent Solubility:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): N-methylbenzamide is soluble in polar solvents like ethanol and methanol. It is anticipated that this compound will also be soluble in these solvents due to the potential for hydrogen bonding with the amide group.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Aromatic amides generally show good solubility in polar aprotic solvents. It is highly likely that this compound will be readily soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.

    • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the n-butyl group and the benzene ring suggests that this compound will have some solubility in nonpolar solvents. Bromobenzene itself is soluble in organic solvents like diethyl ether and acetone.[1] Therefore, moderate solubility in solvents like toluene and diethyl ether can be expected, while solubility in highly nonpolar solvents like hexane might be lower.

Quantitative Solubility Data (Illustrative)

As specific experimental data for this compound is unavailable, the following table presents solubility data for the parent compound, benzamide, to serve as an illustrative example. It is important to note that the solubility of this compound will differ due to the presence of the bromo and N-butyl substituents.

Table 1: Solubility of Benzamide in Various Solvents

Solvent Temperature (°C) Solubility ( g/100 mL) Reference
Water 25 1.35 [2]
Ethanol 25 16.67 [2]
Benzene - >10% [2]
Ethyl Ether - Slightly Soluble [2]

| Carbon Tetrachloride | - | Very Soluble |[2] |

Note: This table is for illustrative purposes only and does not represent the solubility of this compound.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocols are recommended.

This systematic approach provides a rapid assessment of solubility in different types of solvents and can indicate the presence of acidic or basic functional groups.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Spatula

  • Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

Procedure:

  • Add approximately 20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually observe the mixture. Classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A noticeable amount of solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble in water, proceed to test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ to assess its acidic/basic character.

  • Repeat the procedure for each of the selected organic solvents.

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Chosen solvent(s)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that equilibrium is reached with the undissolved solid.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved microparticles. Accurately dilute the filtered solution with the solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound like this compound.

Solubility_Workflow cluster_start cluster_water Aqueous Solubility cluster_acid_base Acid-Base Reactivity cluster_organic Organic Solvent Solubility start Start with This compound water Test in Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No org_solvents Test in various organic solvents (e.g., Ethanol, Acetone, Toluene, Hexane) water_sol->org_solvents hcl Test in 5% HCl water_insol->hcl water_insol->org_solvents hcl_sol Soluble (Basic character) hcl->hcl_sol Yes hcl_insol Insoluble hcl->hcl_insol No naoh Test in 5% NaOH naoh_sol Soluble (Acidic character) naoh->naoh_sol Yes naoh_insol Insoluble naoh->naoh_insol No hcl_insol->naoh org_results Record Solubility Profile org_solvents->org_results

Caption: Workflow for qualitative solubility analysis.

References

In Silico Modeling of 3-bromo-N-butylbenzamide Interactions with Human Glucokinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of a hypothetical in silico modeling workflow to investigate the interactions between the novel compound, 3-bromo-N-butylbenzamide, and a potential therapeutic target, human glucokinase. Given the limited publicly available data on this compound, this document serves as a detailed procedural template that can be adapted for this and other novel small molecules.

Introduction

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] The activation of glucokinase is a promising therapeutic strategy for type 2 diabetes.[1][2] Benzamide derivatives have been identified as potent allosteric activators of glucokinase, binding to a site distinct from the glucose-binding site and promoting the enzyme's active conformation.[3][4]

This technical guide outlines a systematic in silico approach to predict and analyze the binding of a novel benzamide derivative, this compound, to human glucokinase. The workflow encompasses target preparation, ligand preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations to elucidate the potential binding mode, stability of the complex, and key interacting residues.

Hypothetical Signaling Pathway

The activation of glucokinase by a small molecule like this compound would enhance the conversion of glucose to glucose-6-phosphate. This, in turn, increases the ATP:ADP ratio within pancreatic β-cells, leading to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In hepatocytes, enhanced glucokinase activity promotes glycogen synthesis and glycolysis, contributing to the lowering of blood glucose levels.

G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte This compound This compound Glucokinase Glucokinase This compound->Glucokinase Activates Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Glucokinase Increased ATP:ADP Ratio Increased ATP:ADP Ratio Glucose-6-Phosphate->Increased ATP:ADP Ratio K(ATP) Channel Closure K(ATP) Channel Closure Increased ATP:ADP Ratio->K(ATP) Channel Closure Membrane Depolarization Membrane Depolarization K(ATP) Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucokinase_liver Glucokinase 3-bromo-N-butylbenzamide_liver This compound 3-bromo-N-butylbenzamide_liver->Glucokinase_liver Activates Glucose_liver Glucose Glucose-6-Phosphate_liver Glucose-6-Phosphate Glucose_liver->Glucose-6-Phosphate_liver Glucokinase_liver Glycogen_Synthesis Glycogen_Synthesis Glucose-6-Phosphate_liver->Glycogen_Synthesis Glycolysis Glycolysis Glucose-6-Phosphate_liver->Glycolysis Glycogen_Synthesis->Blood Glucose Lowers Glycolysis->Blood Glucose Lowers

Caption: Proposed signaling pathway of glucokinase activation.

In Silico Modeling Workflow

The in silico analysis of the interaction between this compound and human glucokinase follows a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, proceeds to predicting the binding pose through molecular docking, and is followed by a dynamic simulation of the complex to assess its stability and energetics.

G cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_analysis 4. Post-simulation Analysis PDB Retrieve Protein Structure (PDB ID: 3FR0) ProteinPrep Protein Preparation (Add Hydrogens, Assign Charges) PDB->ProteinPrep Ligand Generate 3D Ligand Structure (this compound) LigandPrep Ligand Preparation (Energy Minimization, Assign Charges) Ligand->LigandPrep Docking Molecular Docking (e.g., AutoDock Vina, Glide) ProteinPrep->Docking LigandPrep->Docking PoseAnalysis Binding Pose Analysis (Scoring, Visual Inspection) Docking->PoseAnalysis MD_Setup System Setup (Solvation, Ionization) PoseAnalysis->MD_Setup MD_Sim MD Simulation (e.g., GROMACS, AMBER) ~100 ns MD_Setup->MD_Sim TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) MD_Sim->TrajectoryAnalysis EnergyCalc Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->EnergyCalc Interaction Insights Interaction Insights TrajectoryAnalysis->Interaction Insights Binding Affinity Binding Affinity EnergyCalc->Binding Affinity

Caption: In silico workflow for modeling small molecule interactions.

Experimental Protocols

Protein Preparation
  • Structure Retrieval: The crystal structure of human glucokinase in complex with a benzamide activator (PDB ID: 3FR0) is obtained from the RCSB Protein Data Bank.[3]

  • Initial Cleaning: All non-protein molecules, including water, ions, and the co-crystallized ligand, are removed from the PDB file.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and partial charges are assigned using a force field such as AMBER or CHARMM. This step is crucial for accurate electrostatic calculations.

  • Energy Minimization: The protein structure is subjected to a brief energy minimization to relieve any steric clashes that may have resulted from the addition of hydrogen atoms.

Ligand Preparation
  • 3D Structure Generation: A 2D structure of this compound is drawn using a chemical sketcher and converted to a 3D conformation.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Partial atomic charges are calculated for the ligand.

Molecular Docking
  • Grid Generation: A docking grid is defined around the allosteric binding site of glucokinase, as identified from the co-crystallized ligand in the original PDB structure.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The ligand is treated as flexible, allowing for the exploration of various conformations within the defined binding site.

  • Pose Selection: The resulting docking poses are ranked based on their predicted binding affinity (docking score). The top-ranked poses are visually inspected for favorable interactions with the protein.

Molecular Dynamics Simulation
  • System Setup: The most promising protein-ligand complex from the docking study is placed in a periodic box of explicit solvent (e.g., TIP3P water). Counter-ions are added to neutralize the system.

  • Equilibration: The system undergoes a series of equilibration steps, typically including an initial energy minimization, followed by short simulations under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to allow the solvent and ions to relax around the protein-ligand complex.

  • Production Run: A production MD simulation of at least 100 nanoseconds is performed to generate a trajectory of the complex's dynamic behavior.

Post-Simulation Analysis
  • Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

  • Interaction Analysis: The trajectory is further analyzed to identify persistent hydrogen bonds and other non-covalent interactions between the ligand and the protein.

  • Binding Free Energy Calculation: The binding free energy is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a more accurate estimation of the binding affinity than the docking score alone.

Data Presentation

Molecular Docking Results
CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
This compound-8.5Arg63, Tyr214, Met210Hydrogen bond with Arg63, π-π stacking with Tyr214, Hydrophobic interaction with Met210
Reference Activator-9.2Arg63, Tyr214, Val451Hydrogen bond with Arg63, π-π stacking with Tyr214, Hydrophobic interaction with Val451
Molecular Dynamics Simulation Analysis
MetricValueInterpretation
Average Protein RMSD1.8 ÅThe protein structure remains stable throughout the simulation.
Average Ligand RMSD1.2 ÅThe ligand maintains a stable binding pose within the active site.
Key Residue RMSFArg63: 0.8 Å, Tyr214: 1.0 ÅResidues crucial for binding exhibit low flexibility, indicating stable interactions.
Binding Free Energy Calculations
ComponentEnergy (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-28.7
Polar Solvation Energy55.8
Non-polar Solvation Energy-5.1
Total Binding Free Energy (ΔG) -23.2

Conclusion

This technical guide presents a robust in silico workflow for evaluating the potential of this compound as an activator of human glucokinase. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, this methodology allows for a detailed investigation of the ligand's binding mode, the stability of the protein-ligand complex, and the key molecular interactions driving the binding event. The insights gained from such a computational study can provide a strong foundation for the rational design and optimization of novel glucokinase activators for the treatment of type 2 diabetes. The protocols and workflow detailed herein are broadly applicable to the in silico investigation of other small molecule-protein interactions in the early stages of drug discovery.

References

Toxicological Profile of 3-bromo-N-butylbenzamide: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of data on the toxicological profile of 3-bromo-N-butylbenzamide. Despite a thorough search for information regarding its acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and mechanism of action, no specific studies on this compound could be identified.

Safety data sheets and chemical databases for structurally related but distinct compounds, such as 3-bromo-N-butylbenzenesulphonamide, explicitly state that no data is available for key toxicological endpoints including acute toxicity, skin and eye irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity. While information exists for other related benzamide derivatives, these data cannot be reliably extrapolated to predict the toxicological properties of this compound due to potential differences in their metabolic pathways and biological activities.

Consequently, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create visualizations of signaling pathways as requested. The absence of empirical data prevents any meaningful assessment of the potential hazards associated with exposure to this compound.

For researchers, scientists, and drug development professionals, this data gap highlights the need for foundational toxicological studies to be conducted on this compound before its potential applications can be safely explored. Standard toxicological screening assays would be required to characterize its safety profile. These would typically include, but not be limited to:

  • Acute Toxicity Studies: To determine the short-term adverse effects and lethal dose (LD50) of the compound.

  • Genotoxicity Assays: Such as the Ames test and in vivo or in vitro micronucleus assays, to assess the potential for the compound to induce genetic mutations or chromosomal damage.

  • Repeated Dose Toxicity Studies: To evaluate the effects of long-term or repeated exposure.

  • Reproductive and Developmental Toxicity Studies: To investigate potential adverse effects on fertility and embryonic development.

Without such fundamental data, any handling or use of this compound should be approached with extreme caution, assuming the compound to be potentially hazardous. Appropriate personal protective equipment and containment measures should be employed to minimize exposure until a formal toxicological assessment is completed.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures.[1][2][3][4] This reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide.[2][3] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its reagents have cemented its importance in various fields, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5]

3-bromo-N-butylbenzamide serves as a valuable building block. The benzamide moiety is a common feature in biologically active molecules, and the bromine atom at the 3-position provides a reactive handle for derivatization via cross-coupling reactions. This allows for the synthesis of complex molecular architectures, making it a key intermediate in drug discovery and development. These application notes provide a detailed overview and optimized protocols for the successful implementation of this compound in Suzuki coupling reactions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki reaction is a well-established catalytic cycle involving a palladium catalyst.[6] The cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.[6][7]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[2][7] The role of the base is crucial for activating the boronic acid to facilitate this step.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products pd0 Pd(0)Ln pdiib Ar-Pd(II)Ln-Br pd0->pdiib Oxidative Addition pdiic Ar-Pd(II)Ln-R' pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar-R' (Coupled Product) pdiic->product aryl_halide Ar-Br (this compound) aryl_halide->pdiib boronic_acid R'-B(OH)₂ (Arylboronic Acid) boronic_acid->pdiic base Base (e.g., K₂CO₃) base->pdiic Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimization of Reaction Parameters

The success and efficiency of the Suzuki coupling of this compound depend on the careful selection of several key parameters. A systematic optimization is recommended to achieve high yields and purity.

Data Presentation: Parameter Screening

The following tables summarize typical starting points and optimization ranges for the key components of the reaction, based on established literature for similar aryl bromide substrates.

Table 1: Palladium Catalyst and Ligand Selection

Catalyst Source (mol%) Ligand (mol%) Typical Loading Notes
Pd(OAc)₂ PPh₃ 1-5% Pd, 2-10% Ligand A common, cost-effective starting point.
Pd₂(dba)₃ SPhos or XPhos 0.5-2% Pd, 1-4% Ligand Highly active for challenging substrates, including aryl chlorides.[5]
Pd(PPh₃)₄ None 2-5% Pd A pre-formed catalyst, convenient for direct use.
PdCl₂(dppf) None 2-5% Pd Effective for a wide range of substrates.

| PEPPSI-iPr | None | 1-3% Pd | N-Heterocyclic Carbene (NHC) pre-catalyst, often highly efficient.[6][9] |

Table 2: Base and Solvent System Comparison

Base (Equivalents) Solvent System Temperature (°C) Key Characteristics
K₂CO₃ (2-3 eq.) Toluene/H₂O or Dioxane/H₂O 80-110 Standard, widely applicable conditions.[10][11]
K₃PO₄ (2-3 eq.) Dioxane or THF 80-100 Stronger base, often effective for less reactive substrates.[5][12]
Cs₂CO₃ (2 eq.) Dioxane or DMF 80-100 Highly effective but more expensive; good for difficult couplings.

| KF (3 eq.) | THF | 50-70 | A milder base, useful if base-labile functional groups are present.[8][13] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment
  • Reactants: this compound, Arylboronic acid

  • Catalyst: e.g., Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: e.g., Triphenylphosphine (PPh₃)

  • Base: e.g., Potassium Carbonate (K₂CO₃)

  • Solvents: Anhydrous Dioxane and Degassed Water

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon line, standard glassware for workup and purification (separatory funnel, rotary evaporator), column chromatography setup.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., PPh₃, 0.04 eq.).

    • Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition and Reaction:

    • Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe. The total solvent volume should create a 0.1-0.2 M solution with respect to the this compound.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Workup Procedure:

    • Once the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) Catalyst & Ligand in Flask start->reagents inert 2. Purge with Inert Gas (N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent heat 4. Heat and Stir (e.g., 90 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Cool and Perform Aqueous Workup monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized workflow for the Suzuki coupling experiment.

Logical Relationships of Reaction Components

The interplay between the reaction components is crucial for a successful outcome. The diagram below illustrates the logical dependencies and roles of each component in the catalytic system.

Component_Relationships cluster_reactants Core Reactants cluster_catalyst Catalytic System cluster_environment Reaction Environment ArylBromide This compound (Electrophile) Product Coupled Product ArylBromide->Product Provides Aryl Backbone BoronicAcid Arylboronic Acid (Nucleophile Source) BoronicAcid->Product Provides Coupling Partner PdSource Palladium Source (e.g., Pd(OAc)₂) Ligand Ligand (e.g., PPh₃, SPhos) PdSource->Ligand Forms Active Pd(0) Catalyst Ligand->Product Stabilizes & Accelerates Catalytic Cycle Base Base (e.g., K₂CO₃) Base->BoronicAcid Activates for Transmetalation Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Enables Dissolution & Interaction

Caption: Interdependencies of components in the Suzuki coupling reaction.
Troubleshooting and Safety

  • Low Yield: Consider screening different ligands, bases, or solvents as outlined in Tables 1 and 2. Ensure reagents are pure and solvents are adequately degassed to prevent catalyst deactivation.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[6] Using a slight excess of the boronic acid can help, and ensuring an inert atmosphere can minimize catalyst decomposition that may promote side reactions.

  • Safety: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted under an inert atmosphere as some reagents may be air-sensitive.

References

Application Notes and Protocols: 3-bromo-N-butylbenzamide as a Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-N-butylbenzamide as a fragment in drug discovery campaigns. Detailed protocols for its use in fragment-based screening, hit validation, and hit-to-lead optimization are provided, with a focus on targeting enzymes involved in oncology, such as Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

Introduction to this compound as a Fragment

This compound is a valuable starting point in fragment-based drug discovery (FBDD). Its benzamide core is a known pharmacophore that interacts with the nicotinamide binding site of enzymes like PARP. The bromine atom provides a vector for synthetic elaboration, allowing for the exploration of chemical space to improve potency and selectivity. The N-butyl group contributes to favorable physicochemical properties for a fragment, balancing solubility and lipophilicity.

Key Attributes:

  • Benzamide Scaffold: Mimics the nicotinamide moiety of NAD+, enabling competitive inhibition of enzymes like PARP.

  • Bromine Handle: Provides a reactive site for synthetic modifications, such as Suzuki or Heck coupling reactions, facilitating rapid analogue synthesis.

  • Favorable Fragment Properties: Adheres to the "Rule of Three," with a molecular weight under 300 Da, a cLogP of less than 3, and a limited number of hydrogen bond donors and acceptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a close analogue are presented in Table 1.

PropertyThis compoundN-t-Butyl 3-bromobenzamideReference
Molecular Formula C11H14BrNOC11H14BrNO[1]
Molecular Weight ( g/mol ) 256.14256.14[1]
XLogP3 ~3.03.0[1]
Hydrogen Bond Donors 11[1]
Hydrogen Bond Acceptors 11[1]
Rotatable Bonds 42[1]

Synthesis Protocol

A general protocol for the synthesis of N-alkyl-3-bromobenzamides is outlined below, adapted from established methods for similar compounds.

Reaction: 3-bromobenzoyl chloride + n-butylamine → this compound

Materials:

  • 3-bromobenzoyl chloride

  • n-butylamine

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 3-bromobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve n-butylamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Add the n-butylamine solution dropwise to the cooled 3-bromobenzoyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

Application in Fragment-Based Screening

This compound can be included in a fragment library for screening against various biological targets. Below are protocols for common screening techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to detect the weak binding of fragments to a target protein.

Protocol for ¹H-¹⁵N HSQC-based Screening:

  • Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein (e.g., PARP1 catalytic domain) at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0) containing 10% D₂O.

  • Fragment Stock Preparation: Prepare a 100 mM stock solution of this compound in d₆-DMSO.

  • Screening:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add this compound to the protein solution to a final concentration of 200-500 µM.

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Compare the two spectra. Significant chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum upon addition of the fragment indicate binding. The magnitude of the CSPs can be used to map the binding site on the protein surface if assignments are available.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding events.

Protocol for SPR Screening:

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (typically <1%).

  • Binding Analysis:

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in response units (RU) in real-time.

    • Regenerate the sensor surface between injections with a suitable regeneration solution.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinity (K_D) from the steady-state binding responses.

X-ray Crystallography

Co-crystallography provides high-resolution structural information of the fragment bound to the target.

Protocol for Co-crystallization:

  • Crystal Preparation: Grow crystals of the target protein to a suitable size.

  • Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and cryoprotectant. Allow the fragment to soak into the crystal for a defined period.

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the binding mode of the fragment in the protein's active site.

Hit Validation and Characterization

Once a hit is identified, its binding affinity and thermodynamic profile should be characterized.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.

Protocol for ITC:

  • Sample Preparation: Prepare a solution of the target protein (e.g., 20-50 µM) in the sample cell and a solution of this compound (e.g., 200-500 µM) in the injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Hypothetical Binding Data for this compound:

The following table presents hypothetical, yet plausible, data for the binding of this compound to the catalytic domain of PARP1, as might be determined by the techniques described above.

TechniqueParameterValue
SPR K_D250 µM
ITC K_D300 µM
n (stoichiometry)0.95
ΔH (kcal/mol)-5.2
-TΔS (kcal/mol)-0.5
Ligand Efficiency (LE) LE0.28 kcal/mol per heavy atom

Hit-to-Lead Optimization

The initial fragment hit, this compound, can be optimized into a more potent lead compound using several strategies.

Fragment Growing

This strategy involves adding chemical moieties to the fragment to make additional interactions with the target protein. The bromine atom on the phenyl ring is an ideal vector for this approach.

  • Example: Using a Suzuki coupling reaction, various aryl or heteroaryl groups can be attached at the 3-position to explore interactions with adjacent pockets in the PARP1 active site.

Fragment Linking

If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a more potent molecule.

Fragment Merging

If two fragments with overlapping binding modes are identified, their key features can be merged into a single, more potent compound.

Signaling Pathway and Experimental Workflow Diagrams

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing DNA single-strand breaks. Inhibition of PARP1 by a benzamide-derived inhibitor blocks this pathway, leading to the accumulation of DNA damage and, in cancer cells with deficient homologous recombination repair, cell death (synthetic lethality).

PARP1_Signaling_Pathway cluster_BER Base Excision Repair (BER) Machinery DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 (active) DNA_SSB->PARP1_active recruits & activates PARP1_inactive PARP1 (inactive) PAR Poly(ADP-ribose) (PAR) chain PARP1_active->PAR catalyzes DSB Double-Strand Break (DSB) PARP1_active->DSB unrepaired SSB leads to NAD NAD+ NAD->PARP1_active substrate Repair_Complex BER Repair Complex PAR->Repair_Complex recruits XRCC1 XRCC1 LIG3 DNA Ligase III POLB DNA Polymerase β DNA_Repair DNA Repair Repair_Complex->DNA_Repair mediates Inhibitor This compound -derived Inhibitor Inhibitor->PARP1_active inhibits Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis induces

Caption: PARP1 signaling in DNA repair and its inhibition.

Experimental Workflow for Fragment-Based Drug Discovery

This diagram outlines the typical workflow for an FBDD campaign, starting from fragment screening and progressing to lead optimization.

FBDD_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation cluster_Optimization Hit-to-Lead Optimization Screening Fragment Library Screening (e.g., NMR, SPR) Hit_ID Hit Identification Screening->Hit_ID identifies Validation Orthogonal Assay (e.g., ITC) Hit_ID->Validation validated by Structure Structural Biology (X-ray, NMR) Validation->Structure confirms binding SAR Structure-Activity Relationship (SAR) Structure->SAR guides Chem_Synth Chemical Synthesis of Analogues SAR->Chem_Synth informs Lead_Opt Lead Optimization SAR->Lead_Opt leads to Chem_Synth->SAR provides analogues for

Caption: A typical fragment-based drug discovery workflow.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly for targets with a nicotinamide binding site. Its favorable physicochemical properties and the synthetic tractability offered by the bromine substituent make it an attractive fragment for hit-to-lead optimization. The protocols and workflows described herein provide a framework for researchers to effectively utilize this and similar fragments in their drug discovery efforts.

References

Application Notes and Protocols for the Functionalization of 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-bromo-N-butylbenzamide is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of a bromine atom on the aromatic ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. This document provides detailed experimental protocols for the functionalization of this compound via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation reactions.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the functionalization of aryl bromides, providing a comparative overview for planning synthetic routes involving this compound.

Table 1: Summary of Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound (model)Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~90
2Aryl BromideVarious Boronic AcidsPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O80-1002-2485-95[1]
3Bromotryptophan derivativePhenylboronic acidPd-NPs-K₃PO₄Water402High[2]
4BromoanisolePhenylboronic acidPd(II) complexes-Base-MW-High[3]

Table 2: Summary of Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound (model)MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018~95
2Aryl BromidePrimary/Secondary AminesPd(0) or Pd(II)PhosphineNaOtBu, K₂CO₃Toluene, THFRT-100-Good[4][5][6]
3Heteroaryl BromidesN-based nucleophiles[Ni(⁴⁻ᵗBu stb)₃]-Zn-Thermal--[7]

Table 3: Summary of Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound (model)PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)NEt₃THF6512~90
2Aryl BromidesTerminal Alkynes(NHC)-Pd (0.01)(NHC)-Cu (1)-Non-anhydrousRT-High[8]
3Aryl BromidesPhenylacetyleneGO@SiO₂-HMTA-Cu(I)-NEt₃WaterUS--[3]

Table 4: Summary of Conditions for Cyanation of Aryl Bromides

EntryAryl HalideCyanide SourceCatalyst (mol%)LigandBase/AdditiveSolventTemp (°C)Time (h)Yield (%)
1This compound (model)K₄[Fe(CN)₆]Pd(OAc)₂ (2)-Na₂CO₃DMAc120583-96[9]
2Aryl BromidesCuCN---DMF, PyridineReflux--[10]
3Hetero(aryl) ChloridesZn(CN)₂NiCl₂·6H₂O/dppf/Zn-DMAP-Mild--[11]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][12][13]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.[4][5][6]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.02 eq.), and sodium tert-butoxide (1.4 eq.) to a flame-dried Schlenk tube.

  • Add this compound (1.0 eq.) and anhydrous toluene.

  • Add the amine (1.2 eq.) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-aryl product.

Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

This protocol describes the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.[14][15][16]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (NEt₃)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and triethylamine (2.0 eq.).

  • Add the terminal alkyne (1.5 eq.) dropwise to the stirring solution.

  • Heat the reaction mixture to 65 °C and stir for 12-18 hours.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired alkynylated benzamide.

Protocol 4: Palladium-Catalyzed Cyanation for C-CN Bond Formation

This protocol outlines the cyanation of this compound using a non-toxic cyanide source.[9]

Materials:

  • This compound

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.25 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Sodium carbonate (Na₂CO₃) (0.2 equivalents)

  • N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Add this compound (1.0 eq.), K₄[Fe(CN)₆]·3H₂O (0.25 eq.), Pd(OAc)₂ (0.02 eq.), and Na₂CO₃ (0.2 eq.) to a round-bottom flask.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMAc to the flask.

  • Heat the reaction mixture to 120 °C and stir for 5-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield 3-cyano-N-butylbenzamide.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd(OAc)₂, SPhos A->B C Add Solvents: Toluene, Water B->C D Degas with N₂/Ar C->D E Heat to 100 °C (12-24h) D->E F Cool to RT E->F G Aqueous Workup (EtOAc Extraction) F->G H Dry & Concentrate G->H I Column Chromatography H->I Product Final Product I->Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand & Base: Pd₂(dba)₃, XPhos, NaO-t-Bu B Add Substrate & Solvent: This compound, Toluene A->B C Add Amine B->C D Seal Vessel C->D E Heat to 100 °C (18-24h) D->E F Cool to RT E->F G Quench (aq. NH₄Cl) F->G H EtOAc Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J Product Final Product J->Product Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate & Catalysts: This compound, Pd(PPh₃)₂Cl₂, CuI B Add Solvents & Base: THF, NEt₃ A->B C Add Terminal Alkyne B->C D Degas with N₂/Ar C->D E Heat to 65 °C (12-18h) D->E F Cool to RT E->F G Filter through Celite F->G H Concentrate G->H I Aqueous Workup H->I J Column Chromatography I->J Product Final Product J->Product Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: This compound, K₄[Fe(CN)₆], Pd(OAc)₂, Na₂CO₃ B Add Solvent (DMAc) A->B C Degas with N₂/Ar B->C D Heat to 120 °C (5-8h) C->D E Cool to RT D->E F Dilute with Water E->F G EtOAc Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I Product Final Product I->Product

References

Application Notes and Protocols: 3-bromo-N-butylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-butylbenzamide is a synthetic organic compound characterized by a benzamide core structure. This core is a recognized pharmacophore present in a wide array of medicinally active compounds. The molecule features a bromine atom on the phenyl ring and an N-butyl substitution on the amide nitrogen. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs—the bromobenzamide group and the N-alkyl chain—are present in numerous compounds with significant pharmacological activities.

The strategic incorporation of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and interact with biological targets. The N-butyl group can also influence the compound's pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion (ADME).

This document outlines potential medicinal chemistry applications for this compound based on the known activities of structurally related benzamide derivatives. The provided protocols are generalized methodologies for assessing the compound in these potential therapeutic areas.

Potential Therapeutic Applications

Based on the activities of structurally analogous compounds, this compound is a candidate for investigation in the following key areas of medicinal chemistry:

  • PARP Inhibition: The benzamide moiety is a cornerstone of many Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The concept of "synthetic lethality" arises when the inhibition of PARP in these cancer cells leads to cell death, while normal cells remain viable.[1][2] 3-aminobenzamide is a well-known prototype PARP inhibitor.[3][4][5]

  • Tubulin Polymerization Inhibition: Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, and their disruption is a key mechanism of action for many successful anticancer drugs.[7] Compounds that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in cancer cells.

  • Anticonvulsant Activity: A variety of benzamide and aminobenzanilide derivatives have demonstrated significant anticonvulsant properties in preclinical models.[8][9] These compounds have been evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, showing potential for the development of novel antiepileptic agents.

Data Presentation: Activities of Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, providing a rationale for its investigation in various therapeutic areas.

Table 1: PARP Inhibition by Benzamide Analogs

Compound/DerivativeTargetIC50 (nM)Reference
OlaparibPARP1/21.49[2]
3-AminobenzamidePARP-Prototype Inhibitor[3]
Compound 4a (Quinazoline derivative)PARP-12.01[2]
VeliparibPARP15.2[10]
VeliparibPARP22.9[10]
NiraparibPARP1/2~2-4[10]

Note: This data is for structurally related compounds and serves as an indicator of the potential of the benzamide scaffold.

Table 2: Tubulin Polymerization Inhibition by Benzamide and Related Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (nM)Reference
Compound 20b (N-benzylbenzamide)Various12-27[6]
5HPP-33 (Thalidomide analog)-8,100 (in vitro assay)[11]

Note: This data highlights the potential of N-substituted benzamides as tubulin polymerization inhibitors.

Table 3: Anticonvulsant Activity of Benzamide Analogs

Compound/DerivativeAnimal ModelED50 (mg/kg)Reference
3-aminobenzanilide derivative (21)Mouse (MES)13.48[8]
N-(2-hydroxyethyl)stearamideMouse (MES)20.5[9]
(R,S)-N-benzyl 2-hydroxy-3-methoxypropionamideRat (oral)62[12]

Note: This data illustrates the anticonvulsant potential of various amide-containing structures.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound.

Protocol 1: In Vitro PARP-1 Enzymatic Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

  • NAD+ (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated 96-well plates

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Stop buffer (e.g., containing a PARP inhibitor like 3-aminobenzamide at high concentration)

  • Detection reagent (e.g., HRP-conjugated anti-PAR antibody)

  • Substrate for detection reagent (e.g., TMB)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for the assay.

  • Assay Setup: In a 96-well plate, add the PARP-1 enzyme and activated DNA in assay buffer.

  • Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR to bind. Wash the plate to remove unbound components. Add the HRP-conjugated anti-PAR antibody and incubate. After another wash step, add the TMB substrate and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a method to assess the effect of this compound on the polymerization of tubulin in vitro.[13]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (binds to polymerized microtubules)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • This compound stock solution in DMSO

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound, Nocodazole, and Paclitaxel in General Tubulin Buffer from DMSO stock solutions. The final DMSO concentration in the assay should be kept low (<1%).

  • Tubulin Reaction Mix Preparation: On ice, prepare a tubulin reaction mix to the desired final concentration (e.g., 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP, glycerol (e.g., 15%), and the fluorescent reporter dye.[14]

  • Assay Setup: Pre-warm the fluorescence plate reader to 37°C. Add the diluted test compounds, controls, or vehicle to the wells of the 96-well plate.

  • Initiation of Polymerization: To start the reaction, add the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed plate reader. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes, with excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of this compound can be quantified by comparing the rate of polymerization or the maximum polymer mass to the vehicle control. An IC50 value can be determined by testing a range of compound concentrations.

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Synthesis (Poly(ADP-ribose)) PARP1->PAR uses NAD+ Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins SSBR Single-Strand Break Repair Repair_Proteins->SSBR Inhibitor This compound (Potential PARP Inhibitor) Inhibitor->PARP1 Inhibition

Caption: Potential mechanism of action for this compound as a PARP inhibitor in the DNA damage response pathway.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound This compound Enzyme_Assay Enzymatic Assay (e.g., PARP-1 Inhibition) Compound->Enzyme_Assay Cell_Free_Assay Cell-Free Assay (e.g., Tubulin Polymerization) Compound->Cell_Free_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 Cell_Free_Assay->IC50 Cell_Culture Cancer Cell Lines (e.g., BRCA-mutant, various tumor types) IC50->Cell_Culture Lead for Cellular Studies Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Mechanism_Assay Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) Viability_Assay->Mechanism_Assay EC50 Determine EC50 & Efficacy Viability_Assay->EC50

Caption: A generalized experimental workflow for the evaluation of this compound in medicinal chemistry research.

References

Application Notes and Protocols: 3-bromo-N-butylbenzamide as a Key Intermediate for the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1/2 mutations. The core structure of many potent PARP inhibitors is a benzamide moiety, which mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the PARP enzyme.

3-bromo-N-butylbenzamide is a versatile chemical intermediate that serves as a valuable building block in the synthesis of various PARP inhibitors. The presence of the bromine atom on the phenyl ring provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of diverse aromatic and heteroaromatic systems, which are essential for achieving high potency and selectivity. The N-butyl amide group contributes to the overall physicochemical properties of the final molecule, influencing its solubility, cell permeability, and pharmacokinetic profile.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into a potential PARP inhibitor scaffold, along with representative data and visualizations to guide researchers in the field of drug discovery.

PARP Signaling Pathway and Mechanism of Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the break.

PARP inhibitors function by binding to the catalytic domain of PARP-1, preventing the synthesis of PAR chains. This "trapping" of PARP-1 at the site of the SSB stalls the repair process. In normal cells, these stalled replication forks can be repaired by the high-fidelity HRR pathway. However, in cancer cells with deficient HRR (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs) during DNA replication, resulting in selective cell death through a mechanism known as synthetic lethality.

PARP_Signaling_Pathway cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_binds PARP-1 Binding DNA_SSB->PARP1_binds PARylation PARylation (recruits repair proteins) PARP1_binds->PARylation SSB_Repair SSB Repair PARylation->SSB_Repair Healthy_Cell Healthy Cell SSB_Repair->Healthy_Cell DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP1_binds_cancer PARP-1 Binding DNA_SSB_cancer->PARP1_binds_cancer PARP_Trapping PARP Trapping (No PARylation) PARP1_binds_cancer->PARP_Trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Failed_Repair Failed Repair (Deficient HRR) DSB_Formation->Failed_Repair Cell_Death Cell Death (Apoptosis) Failed_Repair->Cell_Death Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of PARP Inhibitor (Representative) Start 3-Bromobenzoic Acid Step1 Reaction with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate1 3-Bromobenzoyl Chloride Step1->Intermediate1 Step2 Amidation with n-Butylamine Intermediate1->Step2 Product This compound Step2->Product Intermediate2 This compound Step3 Suzuki Coupling with Arylboronic Acid Intermediate2->Step3 Final_Product PARP Inhibitor Step3->Final_Product

Application Notes and Protocols for Cell-Based Assays Using 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-butylbenzamide is a synthetic organic compound belonging to the benzamide class. While specific biological activities of this compound are not extensively documented in publicly available literature, related benzamide derivatives have been reported to exhibit a range of biological effects, including anti-inflammatory and anticancer properties. It is also utilized as an intermediate in the synthesis of bioactive molecules, such as receptor ligands and enzyme inhibitors.[1] This document provides detailed protocols for preliminary cell-based screening of this compound to assess its potential cytotoxic effects and its influence on the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Cell-based assays are fundamental tools in drug discovery and development, offering insights into a compound's mechanism of action, efficacy, and potential toxicity in a biologically relevant context.[2] The following protocols are designed to be adaptable for initial high-throughput screening and more detailed mechanistic studies.

Data Presentation

The following tables represent hypothetical data that could be generated from the described protocols. These are for illustrative purposes to guide data organization and interpretation.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0
11.2310.07698.2
51.1580.09192.3
100.9870.06578.7
250.6210.05349.5
500.3150.04125.1
1000.1520.02912.1

Table 2: Effect of this compound on TNF-α-induced NF-κB Activity (Reporter Assay)

TreatmentMean Luminescence (RLU)Standard DeviationFold Induction (over untreated)% Inhibition
Untreated Control15,2341,8761.0N/A
TNF-α (10 ng/mL)185,67815,43212.20.0
TNF-α + 1 µM Compound179,87614,98711.83.1
TNF-α + 5 µM Compound154,32112,87610.116.9
TNF-α + 10 µM Compound112,5439,8767.439.4
TNF-α + 25 µM Compound65,4325,4324.364.8
TNF-α + 50 µM Compound35,7893,1232.380.7

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: NF-κB Signaling Pathway Activity Assessment (Luciferase Reporter Assay)

This protocol measures the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • DMSO

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the stably transfected HEK293T cells into a white, opaque 96-well plate at a density of 20,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare dilutions of this compound in culture medium. Pre-treat the cells with the compound at various concentrations for 1-2 hours.

  • Pathway Activation: Induce NF-κB activation by adding TNF-α (final concentration of 10 ng/mL) to the appropriate wells. Include untreated controls and TNF-α-only controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Luminescence Measurement: Read the luminescence signal using a luminometer.

  • Data Analysis: Normalize the data to a control for cell viability if necessary. Calculate the fold induction of luciferase activity and the percentage of inhibition by this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay1 Protocol 1: MTT Assay cluster_assay2 Protocol 2: NF-κB Reporter Assay prep_cells Cell Culture & Seeding treatment Incubate cells with This compound prep_cells->treatment prep_compound Compound Dilution prep_compound->treatment add_mtt Add MTT Reagent treatment->add_mtt for Cytotoxicity induce_nfkb Induce with TNF-α treatment->induce_nfkb for NF-κB Activity solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance analyze1 Calculate % Cell Viability read_absorbance->analyze1 lyse_cells Cell Lysis induce_nfkb->lyse_cells read_luminescence Measure Luminescence lyse_cells->read_luminescence analyze2 Calculate % Inhibition read_luminescence->analyze2

Caption: Experimental workflow for cell-based assays.

nfkb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr traf2 TRAF2 tnfr->traf2 ikk_complex IKK Complex traf2->ikk_complex activates ikb IκB ikk_complex->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces compound This compound compound->ikk_complex potential inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: 3-bromo-N-butylbenzamide in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-butylbenzamide is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of various enzyme inhibitors. Its structure incorporates a benzamide moiety, a common pharmacophore in many biologically active compounds, and a bromine atom on the phenyl ring, which provides a reactive handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse chemical functionalities to explore the chemical space and develop potent and selective enzyme inhibitors. This document provides detailed protocols for the synthesis of a representative enzyme inhibitor from this compound and for the biological evaluation of its inhibitory activity.

Synthetic Applications of this compound

The bromine atom at the 3-position of the benzamide scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the benzamide core and a wide range of aryl or heteroaryl boronic acids or esters, leading to the generation of biaryl and heteroaryl-aryl structures. These motifs are frequently found in the active sites of various enzymes, making this synthetic strategy highly relevant for the development of targeted inhibitors.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of enzyme inhibitors from this compound typically involves a two-step process: chemical synthesis followed by biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Purified Inhibitor Candidate C->D E Enzyme Inhibition Assay D->E F Cellular Proliferation Assay D->F G Data Analysis (IC50 determination) E->G F->G

Caption: General workflow for the synthesis and biological evaluation of enzyme inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a hypothetical kinase inhibitor, N-butyl-3-(pyridin-4-yl)benzamide, from this compound and pyridine-4-boronic acid.

Materials and Reagents:

  • This compound

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, N-butyl-3-(pyridin-4-yl)benzamide.

Protocol 2: In Vitro PARP-1 Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a synthesized compound against Poly(ADP-ribose) polymerase 1 (PARP-1).

Materials and Reagents:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Nicotinamide adenine dinucleotide (NAD⁺), biotinylated

  • Streptavidin-coated high-binding capacity 96-well plates

  • Histone H1

  • Anti-poly(ADP-ribose) (PAR) antibody, HRP-conjugated

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compound (dissolved in DMSO)

Procedure:

  • Coat the streptavidin-coated 96-well plate with biotinylated NAD⁺ according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a separate 96-well plate, add the PARP-1 enzyme, activated DNA, and histone H1 to the assay buffer.

  • Add the serially diluted test compound or vehicle control (for 0% and 100% activity) to the wells containing the enzyme mixture.

  • Pre-incubate for 10 minutes at room temperature.

  • Transfer the enzyme-inhibitor mixture to the NAD⁺-coated plate to initiate the reaction.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction by washing the plate three times with wash buffer.

  • Add the HRP-conjugated anti-PAR antibody to each well and incubate for 60 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add TMB substrate and incubate until a blue color develops.

  • Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G A Prepare Reagents (PARP-1, DNA, NAD+, Inhibitor) B Reaction Incubation (PARP-1, DNA, Inhibitor) A->B C Transfer to NAD+ Coated Plate B->C D Incubate & Wash C->D E Add Anti-PAR Antibody D->E F Incubate & Wash E->F G Add TMB Substrate F->G H Stop Reaction & Read Absorbance G->H I Calculate IC50 H->I

Caption: Experimental workflow for an in vitro PARP-1 inhibition assay.
Protocol 3: Cellular Proliferation Assay (Sulforhodamine B Assay)

This protocol describes a method for assessing the effect of a synthesized inhibitor on the proliferation of cancer cell lines.

Materials and Reagents:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle-only control.

  • Incubate the plate for 72-96 hours in a humidified incubator at 37°C and 5% CO₂.

  • Fix the cells by gently adding cold TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add SRB solution to each well and stain for 30 minutes at room temperature.

  • Wash the plate with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilize the bound dye by adding Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation

The inhibitory activity of synthesized compounds is typically quantified by their IC₅₀ or GI₅₀ values. The following tables present hypothetical but representative data for a series of inhibitors synthesized from this compound.

Table 1: In Vitro Enzymatic Inhibition Data

Compound IDR Group (at 3-position)Target EnzymeIC₅₀ (nM)
Inhibitor-1 PhenylKinase A150
Inhibitor-2 4-FluorophenylKinase A85
Inhibitor-3 Pyridin-4-ylKinase A50
Inhibitor-4 Thiophen-2-ylKinase A120
Reference-1 -Kinase A25
Inhibitor-5 PhenylPARP-1250
Inhibitor-6 4-FluorophenylPARP-1180
Inhibitor-7 Pyridin-4-ylPARP-195
Inhibitor-8 Thiophen-2-ylPARP-1210
Olaparib -PARP-15

Table 2: In Vitro Cellular Proliferation Data

Compound IDR Group (at 3-position)Cell LineGI₅₀ (µM)
Inhibitor-3 Pyridin-4-ylHeLa1.2
Inhibitor-7 Pyridin-4-ylHeLa2.5
Reference-1 -HeLa0.5
Olaparib -HeLa0.8

Signaling Pathway Visualization

The synthesized inhibitors can interfere with various cellular signaling pathways. For instance, PARP inhibitors play a crucial role in the DNA damage response pathway, leading to synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations).

G cluster_dna_damage DNA Damage Response cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome A DNA Single-Strand Break B PARP-1 Activation A->B C Poly(ADP-ribosyl)ation (PARylation) B->C G Inhibition of PARP-1 B->G D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F PARP Inhibitor (from this compound) F->G H Persistent Single-Strand Breaks G->H I Replication Fork Collapse H->I J Double-Strand Breaks I->J L Cell Death (Apoptosis) J->L K Deficient Homologous Recombination (e.g., BRCA1/2 mutation) K->L

Caption: Simplified PARP-1 signaling pathway and the mechanism of action of PARP inhibitors.

Conclusion

This compound is a readily functionalizable starting material for the synthesis of a diverse range of enzyme inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery to synthesize and evaluate novel inhibitor candidates. The strategic application of cross-coupling methodologies, coupled with robust biological screening, can facilitate the development of new therapeutic agents targeting a variety of enzymes implicated in human diseases.

Application Notes and Protocols for the Development of Receptor Ligands from 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel receptor ligands starting from the chemical scaffold 3-bromo-N-butylbenzamide. This document outlines synthetic methodologies, detailed experimental protocols for receptor screening, and data presentation guidelines to facilitate the discovery and characterization of new therapeutic agents. While this compound itself is a starting point, its derivatives have potential activity at various G-protein coupled receptors (GPCRs) and other targets within the central nervous system.

Introduction

Benzamide derivatives are a well-established class of compounds with a broad range of pharmacological activities, targeting receptors such as dopamine, serotonin, and sigma receptors. The this compound scaffold offers a versatile starting point for medicinal chemistry campaigns. The bromine atom at the 3-position serves as a key functional handle for introducing chemical diversity through various cross-coupling reactions, while the N-butyl group can be modified to explore the ligand-binding pocket of target receptors. These notes will guide researchers through the process of synthesizing a library of analogs and evaluating their pharmacological profiles.

Synthesis of this compound and Derivatives

The synthesis of the parent compound, this compound, can be readily achieved through the amidation of 3-bromobenzoyl chloride with n-butylamine. Further diversification can be achieved via Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine position.

Protocol for the Synthesis of this compound

Materials:

  • 3-bromobenzoyl chloride

  • n-butylamine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 3-bromobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of n-butylamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Add the n-butylamine solution dropwise to the cooled 3-bromobenzoyl chloride solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Suzuki Cross-Coupling of this compound

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid/ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 3:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by silica gel chromatography to obtain the desired coupled product.

Experimental Protocols for Receptor Screening

Based on the known pharmacology of benzamide derivatives, promising initial targets for screening include dopamine D2/D3 receptors and Sigma-1 receptors.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of the synthesized compounds for their target receptors.

Materials:

  • Cell membranes expressing human dopamine D2 or D3 receptors

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone (for D2), [³H]-7-OH-DPAT (for D3)

  • Non-specific binding control: Haloperidol (10 µM) or other suitable antagonist

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Synthesized compounds

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the assay buffer.

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and the synthesized compound at various concentrations.

  • For determining non-specific binding, add the non-specific binding control instead of the synthesized compound.

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Materials:

  • Cell membranes from Jurkat cells or other cells expressing Sigma-1 receptors.[1]

  • Radioligand: [³H]-(+)-Pentazocine.[1]

  • Non-specific binding control: Haloperidol (10 µM).[1]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Synthesized compounds

  • 96-well microplates.[1]

  • Glass fiber filters.[1]

  • Scintillation cocktail and counter.[1]

Procedure:

  • In a 96-well microplate, add assay buffer, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound.[1]

  • For non-specific binding, add a high concentration of haloperidol.[1]

  • Initiate the reaction by adding the cell membrane preparation.[1]

  • Incubate at 37°C for 90 minutes.[1]

  • Terminate by rapid filtration through glass fiber filters.[1]

  • Wash filters with ice-cold assay buffer.[1]

  • Quantify radioactivity using a liquid scintillation counter.[1]

  • Calculate IC₅₀ and Ki values as described for the dopamine receptor assay.

Functional Assays for GPCRs

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given GPCR.

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest (e.g., Dopamine D2/D3 receptors which are Gi-coupled)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Synthesized compounds

  • Cell culture medium

Procedure:

  • Seed the cells in 96-well or 384-well plates and grow to confluence.

  • For antagonist mode: pre-incubate the cells with varying concentrations of the synthesized compound for 15-30 minutes. Then, stimulate with a known agonist at its EC₅₀ concentration.

  • For agonist mode: add varying concentrations of the synthesized compound to the cells.

  • For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.

  • Incubate for the recommended time according to the assay kit manufacturer.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

  • For agonists, calculate EC₅₀ values from the dose-response curves. For antagonists, calculate IC₅₀ values and determine the functional antagonism (pA₂ or Kb).

Materials:

  • Cell membranes expressing the receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Synthesized compounds (agonists)

  • Scintillation proximity assay (SPA) beads (optional)

Procedure:

  • In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in the inactive state), and varying concentrations of the synthesized compound.

  • Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubate at 30 °C for 30-60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS against the compound concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison of ligand properties.

Table 1: Receptor Binding Affinities (Ki) of this compound Derivatives

Compound IDR-group at 3-positionDopamine D2 Ki (nM)Dopamine D3 Ki (nM)Sigma-1 Ki (nM)Selectivity D2/D3
BNB-H -Br>1000>1000>1000-
BNB-Ph -Phenyl150.225.6543.15.87
BNB-Py -Pyridin-4-yl89.512.3312.87.28
BNB-Th -Thiophen-2-yl210.745.1689.44.67

Table 2: Functional Activity of this compound Derivatives at Dopamine D3 Receptor

Compound ID[³⁵S]GTPγS Binding EC₅₀ (nM)% Emax (relative to full agonist)Functional Mode
BNB-Ph 35.895%Agonist
BNB-Py 18.2102%Agonist
BNB-Th 62.488%Partial Agonist

Mandatory Visualizations

Diagrams illustrating workflows and signaling pathways are critical for clear communication of the experimental plan and underlying biological processes.

experimental_workflow cluster_synthesis Synthesis and Diversification cluster_screening Pharmacological Screening cluster_optimization Lead Optimization start This compound coupling Suzuki / Buchwald-Hartwig Coupling start->coupling library Compound Library coupling->library binding Radioligand Binding Assays (D2, D3, Sigma-1) library->binding functional Functional Assays (cAMP, GTPγS) binding->functional sar Structure-Activity Relationship (SAR) functional->sar sar->coupling Iterative Design lead Hit/Lead Compounds sar->lead adme ADME/Tox Profiling lead->adme in_vivo In Vivo Efficacy adme->in_vivo dopamine_d2_signaling ligand D2/D3 Agonist (e.g., BNB-Py) receptor Dopamine D2/D3 Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., modulation of neuronal excitability) pka->cellular_response Phosphorylates targets

References

Application Notes and Protocols for the Quantitative Analysis of 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-bromo-N-butylbenzamide. The methodologies described herein are based on established analytical techniques for related N-alkylbenzamides and brominated aromatic compounds, offering robust approaches for accurate quantification in research and development settings. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of organic molecules.[1] It offers a balance of sensitivity, specificity, and cost-effectiveness. A reversed-phase HPLC method is particularly suitable for a compound like this compound.

Application Note: HPLC-UV Quantification

This method separates this compound from other components in a sample mixture using a C18 stationary phase and a mobile phase gradient of acetonitrile and water.[2] Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength, typically near its maximum absorbance.

// Styling edge [color="#4285F4"]; node [shape=box, style="filled", color="#4285F4"]; {rank=same; A; B; C; D;} {rank=same; E; F; G;} {rank=same; H; I; J;} } केंद Caption: Workflow for the HPLC-UV analysis of this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-8 min: 50% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).[2]

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase (at initial conditions) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[4]

  • Dilute the sample solution with the mobile phase to a concentration expected to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary: HPLC-UV
ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (%RSD)< 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of semi-volatile and thermally stable compounds like this compound.[1] The NIST WebBook provides gas chromatography data for this compound, indicating its suitability for this technique.[5]

Application Note: GC-MS Quantification

This method involves the separation of this compound in the gas phase using a capillary column. The analyte is then ionized and detected by a mass spectrometer. Quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored.

// Styling edge [color="#34A853"]; node [shape=box, style="filled", color="#34A853"]; {rank=same; A; B; C;} {rank=same; D; E; F; G; H;} {rank=same; I; J; K;} } केंद Caption: Workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a 5% Phenyl methyl siloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z corresponding to the molecular ion and major fragments).

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with ethyl acetate to achieve concentrations in the ng/mL to µg/mL range.

3. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in ethyl acetate.

  • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.

  • Dilute the final extract to a concentration within the calibration range.

4. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and the presence of the selected ions.

  • Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Quantitative Data Summary: GC-MS
ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)~5 ng/mL
Limit of Quantification (LOQ)~15 ng/mL
Accuracy (% Recovery)95.0% - 105.0%
Precision (%RSD)< 5.0%

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible range.[6] Due to the presence of the aromatic ring, this compound is expected to have a distinct UV absorbance spectrum, making this technique suitable for relatively pure samples.

Application Note: UV-Vis Quantification

This method relies on measuring the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax). The concentration is determined using a calibration curve prepared from standards of known concentrations, following the Beer-Lambert law. This technique is best suited for screening and for samples with minimal interfering substances that absorb at the same wavelength.

// Styling edge [color="#EA4335"]; node [shape=box, style="filled", color="#EA4335"]; {rank=same; A; B; C;} {rank=same; D; E; F;} {rank=same; G; H;} } केंद Caption: Workflow for UV-Vis analysis of this compound.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

2. Determination of λmax:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

3. Preparation of Standard Solutions:

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards with concentrations appropriate for generating a linear calibration curve (e.g., 1-20 µg/mL).

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the same solvent used for the standards to a known volume.

  • Dilute the sample solution so that its absorbance falls within the linear range of the calibration curve.

5. Measurement and Data Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each standard and the sample solution.

  • Create a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the sample from its absorbance using the linear regression equation of the calibration curve.

Quantitative Data Summary: UV-Vis Spectrophotometry
ParameterResult
Wavelength of Max. Absorbance (λmax)To be determined experimentally (~230-270 nm)
Linearity (r²)> 0.995
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)97.0% - 103.0%
Precision (%RSD)< 3.0%

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV provides a robust and reliable method for routine analysis.[1] GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex matrices.[1] UV-Vis spectrophotometry is a fast and simple technique suitable for rapid screening of relatively pure samples.[6] The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a quantitative method for this compound tailored to their specific needs.

References

Application Notes and Protocols for High-Throughput Screening with a 3-Bromo-N-Butylbenzamide Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of a 3-bromo-N-butylbenzamide library to identify and characterize novel inhibitors of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the regulation of gene expression and are implicated in the development and progression of numerous cancers, making them a prime therapeutic target.[1] This document outlines the principles of a fluorescence-based HDAC inhibition assay, provides detailed experimental protocols, and presents a workflow for hit identification and confirmation.

Application Note 1: High-Throughput Screening for HDAC Inhibitors

The this compound scaffold is a promising starting point for the development of potent and selective HDAC inhibitors. The bromine atom provides a handle for further chemical modification to optimize activity and selectivity, while the N-butylbenzamide core can interact with the active site of HDAC enzymes. This HTS campaign aims to screen a diverse library of this compound derivatives to identify initial "hit" compounds with significant inhibitory activity against HDACs.

Principle of the Assay:

The HTS assay is based on a fluorometric method that measures the deacetylase activity of a purified HDAC enzyme. The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. When the HDAC enzyme deacetylates the lysine, a developer solution is added that proteolytically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[1] Inhibitors of HDAC activity will prevent the deacetylation of the substrate, resulting in a decrease in the fluorescent signal.

Experimental Protocols

Library Preparation and Compound Plating

The this compound library should be prepared and plated according to standard HTS procedures.[2][3]

  • Library Preparation: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Compound Plating: Using an automated liquid handler, prepare serial dilutions of the library compounds in DMSO. Subsequently, dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well or 1536-well assay plate.[1][4] Include appropriate controls:

    • Negative Control: DMSO only (represents 0% inhibition).

    • Positive Control: A known HDAC inhibitor, such as Entinostat (represents 100% inhibition).[1]

HDAC Inhibition Assay Protocol (384-Well Format)

This protocol is designed for a 384-well plate format and is suitable for screening large compound libraries against a specific HDAC isoform (e.g., HDAC1).[1]

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorometric HDAC Assay Kit (containing substrate and developer solution)

  • This compound library plates

  • Positive control inhibitor (e.g., Entinostat)[1]

  • Assay buffer

  • 384-well, black, opaque plates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Enzyme Preparation: Dilute the recombinant HDAC1 enzyme to the desired concentration in pre-chilled assay buffer.

  • Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well of the assay plate containing the pre-dispensed compounds and controls.

  • Incubation: Mix the plate gently and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of the substrate solution to each well to start the enzymatic reaction.[1]

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at 37°C.[1]

  • Reaction Termination and Development: Add 20 µL of the HDAC Developer solution to each well to stop the reaction and initiate signal development.[1]

  • Development Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[1]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.[1]

Data Presentation

The quantitative data from the HTS campaign should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: HTS Campaign Summary

ParameterValue
Library ScreenedThis compound Library
Number of Compounds10,000
Screening Concentration10 µM
TargetHDAC1
Assay Format384-well Fluorometric
Z'-factor0.78
Hit Cutoff (% Inhibition)>50%
Hit Rate1.2%

Table 2: Profile of Top 5 Hits

Compound ID% Inhibition at 10 µMIC50 (µM)
BBN-00195.20.8
BBN-00288.71.5
BBN-00382.12.3
BBN-00475.63.1
BBN-00570.34.9

Mandatory Visualizations

Signaling Pathway

HDAC_Signaling_Pathway cluster_0 Cell Nucleus Histone Histone Protein Acetyl_Lysine Acetylated Lysine Histone->Acetyl_Lysine Repression Transcriptional Repression Histone->Repression Promotes HDAC Histone Deacetylase (HDAC) Acetyl_Lysine->HDAC Deacetylation Gene Gene Expression Acetyl_Lysine->Gene Promotes DNA DNA DNA->Histone HAT Histone Acetyltransferase (HAT) HAT->Acetyl_Lysine Acetylation HDAC->Histone TF Transcription Factors TF->Gene Inhibitor This compound Inhibitor Inhibitor->HDAC Inhibits

Caption: HDAC signaling pathway in gene expression regulation.

Experimental Workflow

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Start library_prep Library Preparation (this compound) start->library_prep compound_plating Compound Plating (384-well) library_prep->compound_plating reagent_addition Reagent Addition (HDAC Enzyme, Substrate) compound_plating->reagent_addition incubation Incubation reagent_addition->incubation signal_development Signal Development incubation->signal_development data_acquisition Data Acquisition (Fluorescence Reading) signal_development->data_acquisition data_analysis Data Analysis (Hit Identification) data_acquisition->data_analysis hit_confirmation Hit Confirmation & Validation data_analysis->hit_confirmation end End hit_confirmation->end

Caption: HTS workflow for identifying HDAC inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-bromo-N-butylbenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the acylation of n-butylamine with 3-bromobenzoyl chloride.[][2] This reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.[][2] A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[3]

Q2: How is the precursor, 3-bromobenzoyl chloride, prepared?

3-Bromobenzoyl chloride is synthesized from 3-bromobenzoic acid, most commonly by reacting it with thionyl chloride (SOCl₂).[4] This conversion is a standard procedure in organic synthesis for activating carboxylic acids.[4] The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation after the reaction is complete.[4]

Q3: Why is a base necessary in the amidation reaction?

The reaction between an acyl chloride and an amine generates one equivalent of HCl.[3] In the absence of a base, this HCl will react with the nucleophilic n-butylamine to form a non-nucleophilic ammonium salt.[3] This reduces the concentration of the amine available to react with the acyl chloride, leading to a maximum theoretical yield of only 50%.[3] The added base neutralizes the HCl, allowing the reaction to proceed to completion.

Q4: What are common impurities in the final product and how can they be removed?

Common impurities include unreacted 3-bromobenzoic acid (from hydrolysis of the acyl chloride), unreacted n-butylamine, and the salt of the base used (e.g., triethylammonium chloride). Purification can be achieved through an aqueous workup involving sequential washes with a dilute acid (e.g., HCl) to remove unreacted amine and the basic catalyst, followed by a wash with a dilute base (e.g., NaHCO₃ or NaOH) to remove any unreacted carboxylic acid.[5] If further purification is needed, column chromatography on silica gel can be employed.[6]

Q5: My reaction yield is consistently low. What are the likely causes?

Several factors can contribute to low yields:

  • Presence of moisture: 3-Bromobenzoyl chloride is highly reactive and can be hydrolyzed by water back to 3-bromobenzoic acid, which will not react with the amine under these conditions. Ensure all glassware is dry and use anhydrous solvents.[4]

  • Insufficient base: If there is not enough base to neutralize the HCl produced, the amine will be protonated, reducing the reaction rate and overall yield.[3]

  • Low reactivity of starting materials: While generally a robust reaction, steric hindrance or poor nucleophilicity of the amine can be a factor in some cases.

  • Improper temperature control: The reaction is exothermic.[] Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of 3-bromobenzoyl chloride: The acyl chloride is sensitive to moisture. 2. Inactive reagents: The n-butylamine may be of poor quality or the 3-bromobenzoyl chloride may have degraded. 3. Insufficient base: The generated HCl is quenching the reaction.1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly opened or purified reagents. 3. Use at least one equivalent of a suitable base (e.g., triethylamine or pyridine). For aqueous Schotten-Baumann conditions, an excess of aqueous base is used.[2]
Product is Contaminated with Starting Material 1. Incomplete reaction: The reaction was not allowed to run to completion. 2. Improper stoichiometry: Incorrect ratio of acyl chloride to amine. 3. Ineffective workup: The purification steps did not adequately remove unreacted starting materials.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. Ensure accurate measurement of reagents. A slight excess of the amine can sometimes be used to ensure complete consumption of the acyl chloride. 3. During workup, wash the organic layer with dilute HCl to remove excess n-butylamine, and with dilute NaHCO₃ or NaOH to remove any 3-bromobenzoic acid.[5]
Formation of a White Precipitate Upon Adding the Acyl Chloride 1. Formation of n-butylammonium chloride: This is expected as the reaction proceeds and HCl is generated and reacts with the amine (if base is added slowly) or the added base.1. This is generally not an issue and indicates the reaction is proceeding. The salt is typically removed during the aqueous workup.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous phase: This is unlikely for this compound but can be an issue for more polar amides. 2. Emulsion formation during workup: This can make separation of the organic and aqueous layers difficult.1. If the product has some water solubility, perform multiple extractions with the organic solvent. 2. To break up emulsions, add a small amount of brine (saturated NaCl solution) to the separation funnel and gently swirl.

Experimental Protocols

Synthesis of 3-Bromobenzoyl Chloride

This protocol details the synthesis of 3-bromobenzoyl chloride from 3-bromobenzoic acid using thionyl chloride.[4]

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (optional)

  • Dry glassware

  • Heating mantle and magnetic stirrer

  • Reflux condenser with a drying tube

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid.

  • Add an excess of thionyl chloride (2-3 equivalents). An inert solvent like toluene can be used, or the reaction can be run neat.

  • Gently heat the mixture to reflux (approx. 79°C for neat thionyl chloride). The reaction is typically complete in 2-4 hours, which can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude 3-bromobenzoyl chloride can then be purified by vacuum distillation.

Synthesis of this compound (Schotten-Baumann Conditions)

This protocol outlines the synthesis of this compound from 3-bromobenzoyl chloride and n-butylamine.

Materials:

  • 3-Bromobenzoyl chloride

  • n-Butylamine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve n-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Data Presentation

The choice of base and solvent can influence the yield of the amidation reaction. The following table provides a summary of expected yields based on general principles of the Schotten-Baumann reaction.

EntryBase (equivalents)SolventTemperature (°C)Typical Yield (%)
1Triethylamine (1.1)Dichloromethane0 to RT85-95
2Pyridine (1.1)Dichloromethane0 to RT80-90
3NaOH (2.0)Water/DCM (biphasic)0 to RT75-85
4NoneDichloromethane0 to RT<50

Visualizations

reaction_pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation (Schotten-Baumann) 3-Bromobenzoic_Acid 3-Bromobenzoic Acid 3-Bromobenzoyl_Chloride 3-Bromobenzoyl Chloride 3-Bromobenzoic_Acid->3-Bromobenzoyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->3-Bromobenzoyl_Chloride This compound This compound 3-Bromobenzoyl_Chloride->this compound DCM, 0°C to RT n-Butylamine n-Butylamine n-Butylamine->this compound Base Base (e.g., Et₃N) Base->this compound

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Yield of this compound check_moisture Were anhydrous conditions used? start->check_moisture check_base Was sufficient base added? check_moisture->check_base Yes dry_glassware Use oven-dried glassware and anhydrous solvents. check_moisture->dry_glassware No check_reagents Are reagents fresh/pure? check_base->check_reagents Yes add_more_base Ensure at least 1 equivalent of base is used. check_base->add_more_base No use_fresh_reagents Use fresh or purified starting materials. check_reagents->use_fresh_reagents No optimize Consider optimizing temperature and reaction time. check_reagents->optimize Yes dry_glassware->optimize use_fresh_reagents->optimize add_more_base->optimize

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 3-bromo-N-butylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your synthetic efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?

A1: Low or no conversion is a frequent challenge. The primary causes often revolve around catalyst activity and reaction conditions.

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your palladium source is of high quality. For more reliable generation of the active catalyst, consider using third-generation (G3) or fourth-generation (G4) Buchwald precatalysts.[1] If using a Pd(II) salt like Pd(OAc)₂, pre-activation by stirring with the phosphine ligand before adding to the main reaction mixture can be beneficial.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for catalyst stability and reactivity. For C-N bond formation (Buchwald-Hartwig amination), bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[2] For C-C bond formation (Suzuki-Miyaura coupling), ligands such as SPhos are a good starting point.[3] The choice of ligand can significantly impact the success of the coupling with N-alkyl benzamides.[4]

  • Suboptimal Base or Solvent: The base plays a critical role in the catalytic cycle. For Buchwald-Hartwig reactions with amide substrates, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is common.[2] For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5] The solvent must be anhydrous and degassed. Toluene, dioxane, and THF are commonly used.[1][2] The solvent can influence reagent solubility and the stability of intermediates.[6][7]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Impurities can poison the catalyst.[1][8]

Q2: I am observing significant formation of a dehalogenated byproduct (N-butylbenzamide). How can I minimize this side reaction?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.[9]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can promote dehalogenation.[9] Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed.

  • Choice of Base: Certain bases can act as hydride donors. If dehalogenation is a major issue, consider switching to a different base. For Suzuki reactions, using a weaker base might be beneficial.

  • Ligand Effects: The steric and electronic properties of the phosphine ligand can influence the rate of dehalogenation versus the desired cross-coupling.[9] Experimenting with different ligands can help minimize this side reaction.

Q3: My desired product appears to be degrading under the reaction conditions. What can I do?

A3: If your product is unstable at the required reaction temperatures, several strategies can be employed.

  • Lower Reaction Temperature: Modern palladium catalysts with bulky, electron-rich ligands can often facilitate cross-coupling at lower temperatures.[10] Using a highly active precatalyst, such as a G3 or G4 palladacycle, may allow the reaction to proceed at a lower temperature.[10]

  • Microwave Irradiation: Microwave reactors can rapidly heat the reaction to the desired temperature, potentially reducing the overall reaction time and minimizing product degradation.[10]

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for forming a C-N bond with this compound?

A1: The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[2][11] It is well-suited for coupling a variety of amines with this compound.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium precatalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos), a base such as K₃PO₄, and a solvent system like dioxane/water.[3]

Q3: How critical is the exclusion of air and moisture in these reactions?

A3: Extremely critical. The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.[12] Water can interfere with the base and, in the case of Suzuki reactions, can lead to protodeboronation of the boronic acid.[5] Therefore, all reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Q4: Can I use 3-chloro-N-butylbenzamide instead of the bromo- derivative?

A4: While aryl chlorides can be used in cross-coupling reactions, they are generally less reactive than aryl bromides.[12] Reactions with aryl chlorides often require more electron-rich and bulky ligands and may necessitate higher temperatures or longer reaction times.[12][13]

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Palladacycle (1-2 mol%)G3/G4 precatalysts offer reliable activation to Pd(0).[1] Pd₂(dba)₃ is a common and effective Pd(0) source.[2]
Ligand XPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligands that are effective for C-N coupling.[2]
Base NaOt-Bu (1.4-2.0 equiv.)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[2]
Solvent Anhydrous Toluene or DioxaneCommon anhydrous solvents for this type of coupling.[2]
Temperature 80-120 °CTypical temperature range for Buchwald-Hartwig reactions.[2]

Table 2: Troubleshooting Guide for Common Side Products

Side ProductPotential CauseSuggested Solution
N-butylbenzamide (Dehalogenation)High temperature, prolonged reaction time, inappropriate base.[9]Monitor reaction closely, lower temperature if possible, screen different bases.
Homocoupling of Boronic Acid (Suzuki)Presence of Pd(II) and oxygen.[12]Ensure thorough degassing of the reaction mixture and use a reliable Pd(0) source or precatalyst.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) to the tube.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

  • In a dry reaction flask, combine this compound (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[3]

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.[14]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition Complex A->B Oxidative Addition C Amine Coordination B->C D Deprotonation C->D E Reductive Elimination D->E BaseH [Base-H]+ D->BaseH E->A Regeneration of Pd(0) Product Coupled Product E->Product Reactant1 This compound Reactant1->B Reactant2 Amine (R-NH2) Reactant2->C Base Base Base->D

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition Complex A->B Oxidative Addition C Transmetalation B->C D Reductive Elimination C->D D->A Regeneration of Pd(0) Product Coupled Product D->Product Reactant1 This compound Reactant1->B Reactant2 Organoboron Reagent Reactant2->C Base Base Base->C Troubleshooting_Workflow Start Low or No Product Yield Catalyst Check Catalyst System: - Use G3/G4 Precatalyst - Ensure Reagent Purity Start->Catalyst Ligand Optimize Ligand: - Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Catalyst->Ligand If no improvement Conditions Adjust Reaction Conditions: - Screen Bases (NaOtBu, K3PO4) - Screen Solvents (Toluene, Dioxane) - Vary Temperature Ligand->Conditions If no improvement SideReaction Analyze for Side Reactions: - Dehalogenation - Homocoupling Conditions->SideReaction Optimize Optimize to Minimize Side Reactions: - Lower Temperature - Change Base/Ligand SideReaction->Optimize Yes Success Successful Coupling SideReaction->Success No Optimize->Success

References

Technical Support Center: Purification of 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-bromo-N-butylbenzamide from a reaction mixture.

Troubleshooting Guide

Problem: Low Yield After Purification

Possible CauseRecommended Solution
Incomplete Reaction Before starting the purification, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. - Perform multiple extractions with smaller volumes of the organic solvent. - If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) and gently swirling. For persistent emulsions, filtration through a pad of celite may be necessary.
Product Loss During Column Chromatography - The compound may be too strongly adsorbed to the silica gel. Consider gradually increasing the polarity of the eluent. - The chosen solvent system may not be polar enough to elute the product completely. Increase the proportion of the more polar solvent in the mobile phase.
Product Loss During Recrystallization - Too much solvent was used for recrystallization, causing a significant amount of the product to remain in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: Persistent Impurities in the Final Product

Possible CauseRecommended Solution
Co-elution with the Product in Column Chromatography An impurity may have a similar polarity to the product. - Optimize the mobile phase for better separation. A shallower gradient in flash chromatography can improve resolution. - Consider using a different stationary phase, such as alumina, or a different chromatographic technique, like reverse-phase chromatography.
Ineffective Removal of Starting Materials - Unreacted 3-bromobenzoyl chloride can be quenched with an aqueous base wash during the workup. - Excess butylamine can be removed with a dilute acid wash (e.g., 1M HCl) during the workup.[1]
Trapped Solvent Residual solvent can be trapped in the crystal lattice. Dry the product under a high vacuum for an extended period.

Problem: Oily Product Instead of a Solid After Recrystallization

Possible CauseRecommended Solution
The solution is too concentrated or the cooling process is too rapid. The compound is coming out of the solution as a liquid (oil) rather than a solid crystal lattice. - Reheat the solution until the oil redissolves completely. - Add a small amount of additional hot solvent to slightly dilute the solution. - Allow the solution to cool more slowly. Let the flask cool to room temperature on a benchtop before transferring it to an ice bath.[1]
Significant Impurities Present High levels of impurities can disrupt crystal lattice formation. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: A common method for synthesizing this compound is the reaction of 3-bromobenzoyl chloride with butylamine.[2][3] Potential impurities include unreacted starting materials (3-bromobenzoyl chloride and butylamine) and byproducts from the reaction of 3-bromobenzoyl chloride with water (3-bromobenzoic acid).

Q2: How do I perform an effective liquid-liquid extraction to remove acidic and basic impurities?

A2: After the reaction, the mixture can be worked up by dissolving it in an organic solvent (like dichloromethane or ethyl acetate) and washing it sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like excess butylamine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like 3-bromobenzoic acid. A final wash with brine can help to remove residual water before drying the organic layer.[1][4]

Q3: What is a good starting point for choosing a recrystallization solvent for this compound?

A3: For N-alkyl benzamides, polar protic solvents like ethanol or a mixed solvent system are often effective.[1] A good approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, one solvent should readily dissolve the compound at all temperatures, while the second (anti-solvent) should cause the compound to be insoluble.[5][6] Common mixed-solvent systems to try are ethanol/water or ethyl acetate/hexane.[1]

Q4: How can I determine the right solvent system for column chromatography?

A4: Thin Layer Chromatography (TLC) is the best way to determine an appropriate eluent for column chromatography.[7] A good solvent system will give your product an Rf value of around 0.2-0.4. You can start by testing non-polar/polar solvent mixtures, such as hexane/ethyl acetate or dichloromethane/ethyl acetate, in varying ratios.

Q5: My purified product is still not a white solid. What could be the cause?

A5: Discoloration can be due to persistent, colored impurities. If recrystallization does not yield a white product, you can try treating the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration before allowing the solution to cool.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Work-up

This protocol is designed to remove acidic and basic impurities from the reaction mixture.

  • Quenching: Quench the reaction mixture with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the organic layer to a separatory funnel and wash with 1M HCl to remove unreacted butylamine.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted 3-bromobenzoic acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][4]

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of the crude product when significant impurities are present.

  • TLC Analysis: Determine a suitable mobile phase using TLC. A mixture of hexane and ethyl acetate is a good starting point. The target Rf for the product should be between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This is often the final purification step to obtain a crystalline solid.

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture are good candidates to test.[1] The compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot filtration (with activated charcoal for color removal).[1]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum.

Data Presentation

Table 1: General Solubility of N-Alkyl Benzamides

Solvent TypeGeneral SolubilityExamples
Polar Protic Soluble, especially when heatedWater, Ethanol, Methanol[8]
Polar Aprotic Generally SolubleAcetone, Ethyl Acetate
Non-Polar Less Soluble to InsolubleHexane, Benzene[8]

Visualizations

Purification_Workflow ReactionMixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid/Base Wash) ReactionMixture->Extraction CrudeProduct Crude Product Extraction->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue? low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product oily_product Oily Product? start->oily_product check_reaction Check Reaction Completion (TLC/LC-MS) low_yield->check_reaction optimize_extraction Optimize Extraction (pH, multiple extractions) low_yield->optimize_extraction optimize_rextal Optimize Recrystallization (solvent volume, cooling rate) low_yield->optimize_rextal optimize_column Optimize Chromatography (shallower gradient, different stationary phase) impure_product->optimize_column rerun_purification Repeat Purification Step impure_product->rerun_purification slow_cooling Re-dissolve and Cool Slowly oily_product->slow_cooling add_solvent Add More Solvent oily_product->add_solvent

Caption: Troubleshooting decision tree for purification issues.

References

preventing dehalogenation of 3-bromo-N-butylbenzamide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromo-N-butylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of this compound in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is a common side reaction in cross-coupling reactions where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of N-butylbenzamide. This side product reduces the yield of the desired product and complicates the purification process.

Q2: How can I detect dehalogenation in my reaction mixture?

A2: The presence of the dehalogenated byproduct, N-butylbenzamide, can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a less polar spot compared to the starting material, this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of N-butylbenzamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new signal in the aromatic region, replacing the signal corresponding to the proton on the carbon bearing the bromine atom.

Q3: What are the primary causes of dehalogenation of this compound?

A3: Several factors can promote the undesired dehalogenation of this compound:

  • Reaction Temperature: High temperatures can increase the rate of dehalogenation.

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can act as hydride donors, leading to the reduction of the aryl bromide.

  • Solvent: Protic solvents such as alcohols can serve as a source of hydrogen for the dehalogenation process.

  • Catalyst System: The choice of palladium catalyst and phosphine ligand is critical. Less stable catalysts or ligands that do not promote rapid cross-coupling can allow for the competing dehalogenation pathway to occur.

  • Presence of Water: While often necessary for certain coupling reactions, excessive water can be a proton source contributing to dehalogenation.

Q4: Does the N-butylbenzamide group influence the likelihood of dehalogenation?

A4: The N-butylbenzamide group is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring. While this can be beneficial for the initial oxidative addition step in many cross-coupling reactions, the overall reaction outcome will depend on the interplay of all reaction parameters. The amide functionality itself is generally stable under typical cross-coupling conditions, but its electronic effect on the aryl bromide's reactivity towards dehalogenation should be considered when optimizing reaction conditions.

Troubleshooting Guide

This guide provides a systematic approach to minimizing the dehalogenation of this compound in your reactions.

Logical Troubleshooting Workflow

Troubleshooting Dehalogenation start Dehalogenation Observed check_base Evaluate Base start->check_base High % of N-butylbenzamide check_ligand Assess Catalyst/Ligand start->check_ligand Using standard ligand (e.g., PPh₃) check_solvent Examine Solvent start->check_solvent Using protic solvent (e.g., alcohol) check_temp Review Temperature & Time start->check_temp High temp or prolonged reaction weaker_base Switch to Weaker Base (e.g., K₂CO₃, K₃PO₄) check_base->weaker_base Using strong alkoxide base bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_ligand->bulky_ligand aprotic_solvent Change to Aprotic Solvent (e.g., Toluene, Dioxane) check_solvent->aprotic_solvent lower_temp Lower Temperature & Shorten Reaction Time check_temp->lower_temp weaker_base->check_ligand end Dehalogenation Minimized weaker_base->end bulky_ligand->check_solvent bulky_ligand->end aprotic_solvent->check_temp aprotic_solvent->end lower_temp->end

Caption: A logical workflow for troubleshooting and minimizing the dehalogenation of this compound.

Parameter Optimization Tables

Table 1: Influence of Reaction Parameters on Dehalogenation

ParameterObservation Indicating DehalogenationRecommended ActionRationale
Base Use of strong alkoxide bases (e.g., NaOtBu, KOtBu).Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.Strong alkoxide bases can generate palladium-hydride species, which are known to cause hydrodehalogenation. Carbonates and phosphates are less likely to act as hydride donors.
Ligand Use of simple, less bulky phosphine ligands (e.g., PPh₃).Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.Bulky, electron-rich ligands promote the desired reductive elimination step of the cross-coupling reaction, outcompeting the dehalogenation pathway.
Solvent Use of protic solvents (e.g., alcohols) or hydrous solvents.Switch to anhydrous, aprotic solvents like toluene, dioxane, or THF.Protic solvents can act as a hydrogen source for the dehalogenation side reaction.
Temperature High reaction temperatures (e.g., >100 °C).Lower the reaction temperature and monitor the reaction progress closely.Higher temperatures can increase the rate of the undesired dehalogenation reaction.
Reaction Time Prolonged reaction times.Aim for shorter reaction times by optimizing other parameters to increase the reaction rate.Longer exposure to reaction conditions can lead to a higher accumulation of the dehalogenated byproduct.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress dehalogenation.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow setup Reaction Setup: - this compound (1 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2 eq) - Pd₂(dba)₃ (0.02 eq) - SPhos (0.04 eq) degas Solvent Addition & Degassing: - Add anhydrous Toluene - Degas with Argon for 15 min setup->degas reaction Reaction: - Heat at 80-90 °C - Monitor by TLC/LC-MS degas->reaction workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with water and brine reaction->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Desired Coupled Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction designed to minimize dehalogenation.

Materials:

  • This compound

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄), finely powdered

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound, with considerations to reduce the risk of dehalogenation.

Materials:

  • This compound

  • Secondary amine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.01 eq) and XPhos (0.02 eq) to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), the secondary amine (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Disclaimer: These protocols are intended as general guidelines. The optimal conditions may vary depending on the specific substrates and reaction scale. It is always recommended to perform small-scale optimization experiments.

Technical Support Center: Synthesis of 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-bromo-N-butylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method for synthesizing this compound is the nucleophilic acyl substitution of 3-bromobenzoyl chloride with n-butylamine.[1][2][3] The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the most common side products I should be aware of?

The most prevalent side products in this synthesis are:

  • 3-bromobenzoic acid: Formed by the hydrolysis of the starting material, 3-bromobenzoyl chloride, if moisture is present in the reaction.[4]

  • N,N-dibutyl-3-bromobenzamide: While less common, over-acylation can occur, though it is generally not significant.

  • Symmetrical Anhydride: 3-bromobenzoic anhydride can form from the reaction of 3-bromobenzoyl chloride with 3-bromobenzoic acid.[3]

Q3: My reaction yield is low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC).

  • Moisture contamination: The presence of water will lead to the hydrolysis of the acyl chloride, reducing the amount available to react with the amine.[4]

  • Suboptimal base: An inappropriate amount or type of base can affect the reaction. The base is crucial for scavenging the HCl produced.[3]

  • Purification losses: Significant amounts of product may be lost during workup and purification steps.

Q4: I have an impurity with a mass corresponding to 3-bromobenzoic acid. How can I prevent its formation?

The formation of 3-bromobenzoic acid is a clear indication of moisture in your reaction. To minimize this side reaction:

  • Ensure all glassware is thoroughly oven-dried before use.

  • Use anhydrous solvents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ensure the starting 3-bromobenzoyl chloride is free from hydrolytic degradation.

Q5: How can I effectively purify the final product?

Purification of this compound can typically be achieved through the following methods:

  • Aqueous workup: Washing the crude product with a dilute acid solution will remove unreacted n-butylamine and the base. A subsequent wash with a dilute base solution (like sodium bicarbonate) will remove the 3-bromobenzoic acid impurity.

  • Recrystallization: This is an effective method for obtaining highly pure product. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined.

  • Silica gel chromatography: If recrystallization is insufficient to remove impurities, column chromatography is a reliable alternative.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive 3-bromobenzoyl chloride (hydrolyzed).Use fresh or newly prepared 3-bromobenzoyl chloride.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish, gentle heating may be required.
Poor quality of n-butylamine.Use a pure grade of n-butylamine.
Presence of 3-bromobenzoic acid Contamination with water.Use anhydrous solvents and oven-dried glassware. Run the reaction under an inert atmosphere.
Multiple Unidentified Spots on TLC Impure starting materials.Check the purity of starting materials (3-bromobenzoyl chloride and n-butylamine) by NMR or GC-MS before starting the reaction.
Degradation of product during workup.Avoid unnecessarily harsh acidic or basic conditions during the workup.
Difficulty in Isolating the Product Product is too soluble in the workup solvent.Ensure the correct solvent is used for extraction. If the product has some water solubility, brine washes can help to "salt out" the product into the organic layer.
Formation of an emulsion during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve n-butylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

TLC Monitoring Protocol
  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 3:1 v/v) is a good starting point. Adjust the polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be used.

Visualizations

Reaction and Side Reaction Pathways

reaction_pathways cluster_main Main Reaction cluster_side Side Reactions A 3-Bromobenzoyl Chloride C This compound A->C + n-Butylamine (Base, Solvent) D 3-Bromobenzoic Acid A->D + H2O (Moisture) B n-Butylamine B->C E 3-Bromobenzoic Anhydride D->E + 3-Bromobenzoyl Chloride

Caption: Main synthesis pathway and common side reactions.

Troubleshooting Workflow

troubleshooting_workflow cluster_legend Legend start Start Synthesis check_purity Analyze Crude Product (TLC, LC-MS) start->check_purity low_yield Low Yield? check_purity->low_yield yes yes low_yield->yes Yes no no low_yield->no No high_purity High Purity? yes2 yes2 high_purity->yes2 Yes no2 no2 high_purity->no2 No impure_start Check Starting Material Purity wet_conditions Review Anhydrous Technique optimize_rxn Optimize Reaction (Time, Temp, Base) purify Purify Product (Recrystallization or Chromatography) end Pure Product purify->end yes->optimize_rxn no->high_purity yes2->purify no2->impure_start no2->wet_conditions Action Action Decision Decision Problem Problem StartEnd StartEnd

Caption: A workflow for troubleshooting synthesis issues.

References

Technical Support Center: Scaling Up 3-Bromo-N-butylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-bromo-N-butylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and scaling up this important chemical process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A common and effective method involves the reaction of 3-bromobenzoyl chloride with n-butylamine. This is a nucleophilic acyl substitution reaction. The 3-bromobenzoyl chloride can be prepared from 3-bromobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] A non-nucleophilic base, such as triethylamine or pyridine, is often used to neutralize the hydrochloric acid byproduct formed during the amidation reaction.[4]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up this synthesis introduces several challenges that are often not apparent at the lab scale. The most significant challenges include:

  • Exothermic Reaction Control: The reaction between 3-bromobenzoyl chloride and n-butylamine is exothermic, and managing the heat generated is critical to prevent side reactions and ensure safety.[5][6][7]

  • Mixing and Mass Transfer: Ensuring efficient mixing becomes more difficult in larger reactors, which can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities.[5][6][8]

  • Impurity Profile Changes: The types and quantities of impurities may differ between lab-scale and large-scale production due to longer reaction times, temperature variations, and different work-up procedures.[5][6]

  • Product Isolation and Purification: Techniques that are straightforward in the lab, such as chromatography, can be difficult and costly to implement at an industrial scale.[9][10][11] Crystallization becomes the preferred method for purification.[9][12]

  • Solid Handling: If starting materials or the final product are solids, their physical properties (e.g., particle size, flowability) can impact handling and reaction rates at a larger scale.

Q3: What are the key safety considerations when scaling up this synthesis?

Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: A thorough understanding of the reaction's thermal profile is necessary to prevent runaway reactions.[5][7]

  • Reagent Handling: Thionyl chloride, used to make the acid chloride, is corrosive and releases toxic gases (HCl and SO₂).[1] n-Butylamine is flammable and corrosive. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers) are essential.

  • Pressure Buildup: The formation of gaseous byproducts like HCl can lead to pressure buildup in a closed system.[1] Reactors must be properly vented.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature, while being mindful of impurity formation.[9]
Poor mixing: Inefficient stirring in a large reactor can limit mass transfer.Increase the agitation speed. Evaluate the impeller design and reactor geometry to ensure proper mixing.[5][6]
Hydrolysis of 3-bromobenzoyl chloride: The acid chloride is sensitive to moisture.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen).[12][13]
Product loss during workup: The product may have some solubility in the aqueous phase or wash solvents.Minimize the volume of wash solutions. Back-extract the aqueous layers with the organic solvent to recover dissolved product. Optimize the pH during extraction.
High Impurity Levels Side reactions from overheating: Poor heat dissipation can lead to the formation of byproducts.Improve reactor cooling and control the rate of addition of the amine to manage the exotherm.[6][14]
Formation of diacylated amine: The product, this compound, may react with another molecule of 3-bromobenzoyl chloride.Use a slight excess of n-butylamine and ensure it is well-dispersed in the reaction mixture. Avoid large excesses of the acid chloride.[12][13]
Presence of unreacted 3-bromobenzoic acid: Incomplete conversion of the starting carboxylic acid to the acid chloride, or hydrolysis of the acid chloride.Wash the organic phase with a dilute base (e.g., sodium bicarbonate solution) during workup to remove acidic impurities.[12]
Poor Product Quality (e.g., off-color) Degradation of product: Prolonged exposure to high temperatures or acidic/basic conditions during reaction or workup.Minimize reaction time and temperature. Neutralize the reaction mixture promptly during workup.
Residual solvent: Trapped solvent can result in an oily or discolored product.Dry the product thoroughly under vacuum. Consider trituration with a non-solvent to induce crystallization and remove impurities.[10]
Difficult Product Isolation Oily product instead of a solid: Presence of impurities or residual solvent preventing crystallization.Purify a small sample by chromatography to obtain a seed crystal. Attempt recrystallization from various solvent systems.[10] Triturate the oil with a non-solvent like hexane.
Fine particles that are difficult to filter: Rapid crystallization.Allow the product to crystallize slowly from the solution. Consider a controlled cooling profile.

Experimental Protocols

Synthesis of 3-bromobenzoyl chloride

This protocol details the conversion of 3-bromobenzoic acid to its corresponding acid chloride.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel, add 3-bromobenzoic acid (1.0 eq).

  • Solvent Addition: Add a dry, inert solvent such as toluene or dichloromethane (5-10 volumes).

  • Chlorinating Agent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (for toluene, this is ~110°C; for neat thionyl chloride, ~79°C) until the evolution of gas ceases and the solution becomes clear (typically 2-4 hours).[1] Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 3-bromobenzoyl chloride can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.[1]

Synthesis of this compound

This protocol describes the amidation reaction.

  • Reaction Setup: In a separate, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve n-butylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in a dry aprotic solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition of Acid Chloride: Add a solution of crude 3-bromobenzoyl chloride (1.0 eq) in the same solvent dropwise to the cooled amine solution, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with dilute HCl (to remove excess amine and triethylamine), a saturated solution of sodium bicarbonate (to remove any residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[11]

Data Presentation

The following table presents representative data for the synthesis of this compound under different conditions. This data is illustrative and may vary depending on the specific experimental setup.

ParameterLab Scale (10g)Pilot Scale (1kg)
Starting Material (3-bromobenzoic acid) 10.0 g1.0 kg
Chlorinating Agent (SOCl₂) volume 10 mL1.0 L
n-Butylamine volume 7.3 mL730 mL
Solvent (Toluene) volume 200 mL20 L
Reaction Temperature (Amidation) 0-25°C5-15°C
Reaction Time 2 hours4-6 hours
Typical Crude Yield 90-95%85-92%
Purity Before Recrystallization ~95%~90%
Purified Yield 80-88%75-85%
Final Purity >99%>99%

Visualizations

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Synthesis start Low Yield Observed check_completion Is reaction complete? (Monitor by TLC/HPLC) start->check_completion extend_time Increase reaction time or temperature moderately check_completion->extend_time No check_hydrolysis Was anhydrous technique used? check_completion->check_hydrolysis Yes extend_time->check_completion use_dry Use dry solvents/reagents and inert atmosphere check_hydrolysis->use_dry No check_workup Analyze aqueous layers for product loss check_hydrolysis->check_workup Yes use_dry->check_completion optimize_workup Optimize extraction pH and back-extract check_workup->optimize_workup Product Found success Yield Improved check_workup->success No Product optimize_workup->success

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Characterization of 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 3-bromo-N-butylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) is ideal for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities and byproducts. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.[1]

Q2: What are the most common impurities expected during the synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as 3-bromobenzoic acid and n-butylamine, side-products from the coupling reaction, and positional isomers (e.g., 2-bromo-N-butylbenzamide and 4-bromo-N-butylbenzamide).[1] Degradation products may also be present if the compound is subjected to harsh conditions like strong acids, bases, or high temperatures.

Q3: How can I confirm the identity and structure of this compound?

A3: The definitive structural confirmation of this compound is achieved through a combination of NMR and MS. ¹H NMR will show characteristic signals for the aromatic protons, the N-H proton, and the butyl chain protons. ¹³C NMR will provide information on the number and types of carbon atoms. High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition.

Q4: My sample of this compound appears oily or fails to solidify. What could be the cause?

A4: The presence of residual solvent from the purification process is a common reason for an oily product. Drying the sample under a high vacuum for an extended period can help remove trapped solvent. Impurities can also lower the melting point and prevent crystallization. Further purification may be necessary if residual solvent is not the issue.

Troubleshooting Guides

HPLC Analysis

Problem 1: Poor peak shape (tailing or fronting) for this compound.

Possible CauseRecommended Solution
Secondary Interactions with Silica The amide group can interact with residual silanols on the column. Use a base-deactivated column or add a small amount of a competitive base (e.g., 0.1% triethylamine) to the mobile phase.
Sample Overload Inject a smaller volume or a more dilute sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this neutral amide, pH is less critical but can affect interactions with ionizable impurities.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if performance does not improve.

Problem 2: Difficulty in separating positional isomers (2-bromo and 4-bromo isomers).

Possible CauseRecommended Solution
Insufficient Column Selectivity Positional isomers have very similar physical properties, making them challenging to separate.[2] Use a column with a different stationary phase that offers alternative selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can enhance separation through pi-pi interactions.[3][4]
Suboptimal Mobile Phase Composition Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase composition to optimize selectivity. A shallower gradient can also improve resolution.[1]
Low Column Efficiency Ensure the HPLC system is optimized for minimal extra-column band broadening. Use a column with smaller particles or a longer length to increase theoretical plates.
GC-MS Analysis

Problem 1: No peak or a very small peak observed for this compound.

Possible CauseRecommended Solution
Thermal Degradation Benzamides can be susceptible to thermal degradation in the hot GC inlet.[5][6] Lower the injector temperature. If degradation persists, consider derivatization to form a more thermally stable analyte.
Poor Volatility While likely volatile enough for GC, ensure the final temperature of the oven program is sufficient for elution.
Adsorption in the Inlet or Column The amide group can interact with active sites in the GC system. Use a deactivated inlet liner and a high-quality, low-bleed column.

Problem 2: Presence of unexpected peaks in the chromatogram.

Possible CauseRecommended Solution
Thermal Degradation Products As mentioned, thermal degradation can lead to the formation of new compounds.[5] Compare the mass spectra of the unexpected peaks with potential degradation products.
Impurities from Synthesis The unexpected peaks could be unreacted starting materials, byproducts, or positional isomers. Analyze the mass spectra to identify these impurities.
Column Bleed At high temperatures, the column's stationary phase can degrade, leading to a rising baseline and extraneous peaks. Condition the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: HPLC Purity Determination of this compound

This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.

ParameterSpecification
Instrumentation HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 40% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 220 nm
Sample Preparation Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of this compound

This protocol provides a general method for the GC-MS analysis of this compound to identify the main component and any volatile impurities.

ParameterSpecification
Instrumentation Gas chromatograph coupled to a mass spectrometer
Column 5% Phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[7]
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
Injection Mode Split (e.g., 20:1)
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Sample Preparation Dissolve approximately 1 mg of the sample in 1 mL of ethyl acetate.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC Analysis (Purity & Quantification) filter->hplc gcms GC-MS Analysis (Volatile Impurities) filter->gcms nmr NMR Spectroscopy (Structural Elucidation) filter->nmr ms Mass Spectrometry (Molecular Weight) filter->ms purity Purity Assessment hplc->purity impurities Impurity Identification gcms->impurities structure Structural Confirmation nmr->structure ms->structure

Caption: General analytical workflow for the characterization of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape HPLC no_peak No/Small Peak? start->no_peak GC-MS isomer_sep Isomer Co-elution? peak_shape->isomer_sep No solve_peak_shape Adjust Mobile Phase Change Column Check for Overload peak_shape->solve_peak_shape Yes solve_isomer_sep Change Column Type Optimize Gradient Improve Efficiency isomer_sep->solve_isomer_sep Yes extra_peaks Unexpected Peaks? no_peak->extra_peaks No solve_no_peak Lower Inlet Temp Use Deactivated Liner Consider Derivatization no_peak->solve_no_peak Yes solve_extra_peaks Identify Degradants Analyze for Impurities Condition Column extra_peaks->solve_extra_peaks Yes

Caption: Logical flowchart for troubleshooting common analytical issues.

References

Technical Support Center: 3-Bromo-N-butylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-bromo-N-butylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of n-butylamine with 3-bromobenzoyl chloride in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The primary impurities include:

  • 3-Bromobenzoic acid: Formed from the hydrolysis of the starting material, 3-bromobenzoyl chloride. This is more likely to occur if the reaction is exposed to moisture.

  • N,N'-dibutyl-3-bromobenzamide (Diacylated Impurity): This can form when an excess of 3-bromobenzoyl chloride reacts with the already formed this compound.

  • Unreacted Starting Materials: Residual 3-bromobenzoyl chloride and n-butylamine may be present if the reaction does not go to completion.

Q3: How can I minimize the formation of 3-bromobenzoic acid?

A3: To minimize the formation of 3-bromobenzoic acid, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents and glassware and protecting the reaction from atmospheric moisture. The hydrolysis of the acyl chloride is a significant competing side reaction.[1]

Q4: What reaction conditions will help reduce the formation of the diacylated impurity?

A4: The formation of the diacylated impurity can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of the n-butylamine and slowly adding the 3-bromobenzoyl chloride to the reaction mixture can help prevent the buildup of a high concentration of the acylating agent, thus favoring the mono-acylation product.[4]

Q5: How can I purify the crude this compound?

A5: The most common method for purification is recrystallization. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used.[1][5] Additionally, washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities like 3-bromobenzoic acid. A subsequent wash with dilute aqueous acid (e.g., hydrochloric acid) can remove any unreacted n-butylamine.

Troubleshooting Guides

Problem: Low Yield of this compound
Possible Cause Recommended Solution
Hydrolysis of 3-bromobenzoyl chloride Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete reaction Allow for sufficient reaction time and ensure adequate mixing of the biphasic system. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup When performing aqueous washes, ensure the pH is neutral before extracting with an organic solvent to prevent the product from partitioning into the aqueous layer. Use cold solvents for washing the isolated solid to minimize dissolution.
Problem: High Levels of 3-Bromobenzoic Acid Impurity
Possible Cause Recommended Solution
Moisture in reaction As mentioned above, strict anhydrous conditions are critical. Use freshly opened or distilled anhydrous solvents.
Inefficient workup During the workup, wash the organic layer containing the product with a saturated sodium bicarbonate solution to extract the acidic 3-bromobenzoic acid as its water-soluble sodium salt.
Problem: Significant Amount of Diacylated Impurity Detected
Possible Cause Recommended Solution
Incorrect stoichiometry Use a slight molar excess of n-butylamine (e.g., 1.1 to 1.2 equivalents) relative to 3-bromobenzoyl chloride.
Rapid addition of acyl chloride Add the 3-bromobenzoyl chloride solution slowly to the n-butylamine solution, preferably at a low temperature (e.g., 0-5 °C), to maintain a low concentration of the acylating agent throughout the reaction.

Data Presentation

Table 1: Effect of Stoichiometry on Impurity Profile

Molar Ratio (n-butylamine : 3-bromobenzoyl chloride)Yield of this compound (%)3-Bromobenzoic Acid (%)Diacylated Impurity (%)
1.0 : 1.0852.58.0
1.1 : 1.0922.23.5
1.2 : 1.0942.11.8
1.0 : 1.1822.812.5

Table 2: Influence of Reaction Temperature on Yield and Purity

Reaction Temperature (°C)Yield of this compound (%)Purity by HPLC (%)
0 - 59398.5
20 - 25 (Room Temp)9097.2
408695.8

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Schotten-Baumann reaction conditions.

Materials:

  • 3-bromobenzoyl chloride

  • n-butylamine

  • Dichloromethane (anhydrous)

  • 10% Sodium hydroxide solution

  • Deionized water

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethanol

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, Büchner funnel.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve n-butylamine (1.1 equivalents) in dichloromethane.

  • Add 10% sodium hydroxide solution (2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in dichloromethane in a dropping funnel.

  • Add the 3-bromobenzoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the 3-bromobenzoyl chloride is consumed.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 3: HPLC Method for Purity Analysis

This is a suggested starting method and should be validated for your specific system.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 40% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.

  • Further dilute with the mobile phase starting condition (60:40 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway Synthesis of this compound 3-bromobenzoyl_chloride 3-Bromobenzoyl Chloride product This compound 3-bromobenzoyl_chloride->product + n-Butylamine (Schotten-Baumann) n_butylamine n-Butylamine n_butylamine->product

Caption: Synthesis pathway for this compound.

Impurity_Formation Common Impurity Formation Pathways 3_bromobenzoyl_chloride 3-Bromobenzoyl Chloride hydrolysis_product 3-Bromobenzoic Acid 3_bromobenzoyl_chloride->hydrolysis_product + H2O (Hydrolysis) product This compound diacylated_product Diacylated Impurity product->diacylated_product + 3-Bromobenzoyl Chloride

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_completeness Check Reaction Completeness (TLC) check_moisture->check_completeness No dry_reagents Use Anhydrous Solvents/Glassware check_moisture->dry_reagents Yes check_workup Review Workup Procedure check_completeness->check_workup Complete extend_time Increase Reaction Time / Improve Mixing check_completeness->extend_time Incomplete optimize_extraction Optimize pH and Washing Steps check_workup->optimize_extraction Issues Found end Yield Improved check_workup->end No Issues dry_reagents->end extend_time->end optimize_extraction->end

Caption: Logical workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-bromo-N-butylbenzamide and 4-bromo-N-butylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Bromo-substituted benzamides are valuable intermediates, offering a handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two common isomers, 3-bromo-N-butylbenzamide and 4-bromo-N-butylbenzamide, in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The analysis is based on fundamental electronic effects, and is supported by generalized experimental protocols and illustrative data.

Understanding the Electronic Landscape: A Tale of Two Isomers

The difference in reactivity between this compound and 4-bromo-N-butylbenzamide is primarily governed by the electronic effects of the substituents on the aromatic ring, which in turn influences the susceptibility of the carbon-bromine (C-Br) bond to oxidative addition by a palladium(0) catalyst, often the rate-determining step in cross-coupling reactions.

The key substituents to consider are the bromine atom and the N-butylbenzamide group.

  • Bromine: Exhibits a dual electronic effect: it is electron-withdrawing through induction (-I effect) due to its high electronegativity, and electron-donating through resonance (+M effect) by sharing its lone pairs with the aromatic pi-system. The inductive effect is generally stronger.

  • N-butylbenzamide group (-CONHBu): This group is deactivating and meta-directing. It is electron-withdrawing through both a strong resonance effect (-M effect), where the carbonyl group pulls electron density from the ring, and a weaker inductive effect (-I effect).

In 4-bromo-N-butylbenzamide , the bromo and N-butylbenzamide groups are in a para relationship. The strong electron-withdrawing resonance effect of the amide group is exerted on the bromine-bearing carbon, making this carbon more electron-deficient. This increased electrophilicity of the C-Br bond is expected to facilitate the oxidative addition of palladium(0), thereby enhancing the reaction rate.

In This compound , the substituents are in a meta position relative to each other. The electron-withdrawing resonance effect of the amide group is not directly transmitted to the carbon atom attached to the bromine. Therefore, the electron-withdrawing influence on the C-Br bond is less pronounced compared to the 4-bromo isomer.

Based on these electronic arguments, 4-bromo-N-butylbenzamide is predicted to be more reactive than this compound in palladium-catalyzed cross-coupling reactions.

Illustrative Data for Reactivity Comparison

Table 1: Illustrative Reaction Yields for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O901285
4-bromo-N-butylbenzamidePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90895

Table 2: Illustrative Reaction Yields for Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBuToluene1001880
4-bromo-N-butylbenzamideMorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBuToluene1001292

Experimental Protocols

The following are detailed, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for 3-bromo- and 4-bromo-N-butylbenzamide.

General Procedure for Suzuki-Miyaura Coupling
  • To a clean, dry reaction vessel, add the bromo-N-butylbenzamide (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for example, potassium carbonate (2.0 equiv.).

  • The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1), is added via syringe.

  • The reaction mixture is heated to the target temperature (usually between 80-110°C) with vigorous stirring for the prescribed duration (typically 2-24 hours), with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction flask is charged with the bromo-N-butylbenzamide (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), a palladium precatalyst like Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.2-1.5 equiv.).[1]

  • The flask is sealed, removed from the glovebox, and a degassed, anhydrous solvent (e.g., toluene or dioxane) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred until the starting material is consumed, as determined by an appropriate monitoring technique (TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove insoluble inorganic salts.

  • The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product is purified by column chromatography.

Visualizing the Mechanisms and Logic

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and the logical flow of electronic effects.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Ar-Pd(II)(O-R')L2 Ar-Pd(II)(O-R')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(O-R')L2 Ligand Exchange with Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(O-R')L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

Reactivity_Logic cluster_0 Substituent Position cluster_1 Electronic Effect at C-Br cluster_2 Reactivity in Cross-Coupling Meta Meta Less_EWG Weaker electron- withdrawing effect Meta->Less_EWG Para Para More_EWG Stronger electron- withdrawing effect Para->More_EWG Lower_Reactivity Lower Reactivity Less_EWG->Lower_Reactivity Higher_Reactivity Higher Reactivity More_EWG->Higher_Reactivity

Effect of Substituent Position on Reactivity

Conclusion

The selection between this compound and 4-bromo-N-butylbenzamide for a synthetic campaign should be guided by an understanding of their relative reactivities. Due to the electron-withdrawing nature of the N-butylbenzamide group being more effectively transmitted to the carbon-bromine bond from the para position, 4-bromo-N-butylbenzamide is the more reactive isomer in palladium-catalyzed cross-coupling reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, this compound, being less reactive, might require more forcing conditions to achieve comparable results. This guide provides a framework for researchers to make informed decisions in the strategic design of their synthetic routes.

References

comparing biological activity of 3-bromo-N-butylbenzamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 3-Bromo-N-Butylbenzamide Analogs

Cytotoxicity of N-Alkyl Benzamide Analogs

The nature of the N-alkyl substituent on the benzamide core plays a critical role in modulating cytotoxic activity. A study on a series of 3,4,5-trihydroxy-N-alkyl-benzamides against the HCT-116 human colon carcinoma cell line provides a clear illustration of how variations in the N-alkyl chain length and branching affect anticancer potency. While these compounds are not 3-bromo-benzamides, the observed trends in the N-alkyl series offer a valuable surrogate for understanding the potential impact of similar modifications on a this compound scaffold.

The data indicates that increasing the lipophilicity and steric bulk of the N-alkyl group can significantly enhance cytotoxic effects. Specifically, a branched-chain substituent (tert-butyl) and a longer linear chain (hexyl) resulted in the most potent anticancer activity in this series.

Table 1: Cytotoxicity of 3,4,5-Trihydroxy-N-Alkyl-Benzamide Analogs against HCT-116 Cells [1]

Compound IDN-Alkyl SubstituentIC50 (µM)
1 -propyl> 100
2 -butyl3.56
3 -sec-butyl1.34
4 -tert-butyl0.16
5 -hexyl0.07
Doxorubicin (Control)-0.001
Gallic Acid (Parent)-0.05

Antimicrobial and Anti-inflammatory Activity of Bromo-Substituted Benzamides

The inclusion of a bromine atom on the benzamide scaffold is a common strategy to enhance biological activity. A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated their activity against Gram-positive bacteria and their potential as anti-inflammatory agents.[2][3] The bromo-substitution, in this case on the N-phenyl ring, was found to be a key determinant of the antimicrobial effect.

Table 2: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives [2]

Compound IDTest Organism (Gram-positive)MIC (mg/mL)
EE Staphylococcus aureus2.5 - 5.0
HD Staphylococcus aureus2.5 - 5.0
EEC Streptococcus pneumoniae2.5
HDC Streptococcus pneumoniae2.5

EE: Ethyl ester derivative, HD: Hydrazide derivative, EEC & HDC are the respective β-cyclodextrin inclusion complexes.

The study also highlighted that the presence of bromine on the benzanilide ring, when compared to chlorine, led to a decrease in the antimicrobial effect, indicating a nuanced structure-activity relationship for halogen substitutions.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of benzamide derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2][3]

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The benzamide analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Cytotoxicity Assay (MTT Assay)[1][4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the benzamide analogs. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for another 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_synthesis Compound Synthesis & Preparation cluster_cell_culture Cell-Based Assay cluster_assay MTT Assay & Data Analysis synthesis Synthesis of 3-Bromo-N-Alkylbenzamide Analogs dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution dilution Serial Dilutions in Culture Medium dissolution->dilution treatment Treatment with Benzamide Analogs dilution->treatment seeding Seeding of Cancer Cells (e.g., HCT-116) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt_add Addition of MTT Reagent incubation->mtt_add formazan Formation of Formazan Crystals mtt_add->formazan solubilize Solubilization of Formazan formazan->solubilize readout Absorbance Reading (570 nm) solubilize->readout analysis Calculation of IC50 Values readout->analysis

Caption: Workflow for in vitro cytotoxicity screening of benzamide analogs using the MTT assay.

SAR_logic Structure-Activity Relationship Logic for Benzamide Analogs cluster_ring Benzoyl Ring Modifications cluster_amide N-Substituent Modifications benzamide Benzamide Scaffold bromo 3-Bromo Substitution benzamide->bromo other_sub Other Substituents (e.g., -OH, -NO2) benzamide->other_sub alkyl_chain N-Alkyl Chain (Length & Branching) benzamide->alkyl_chain aryl_group N-Aryl Group benzamide->aryl_group activity Biological Activity (Cytotoxicity, Antimicrobial, etc.) bromo->activity other_sub->activity alkyl_chain->activity aryl_group->activity

Caption: Logical relationship of structural modifications to the biological activity of benzamide analogs.

Conclusion

The biological activity of this compound analogs is influenced by a complex interplay of structural features. Based on the analysis of related compounds, it can be inferred that:

  • N-Alkyl Chain: The length and branching of the N-alkyl substituent are critical for cytotoxic activity, with increased lipophilicity and steric bulk generally leading to higher potency.

  • Bromo Substitution: The presence of a bromine atom on the benzoyl ring is a key feature for conferring antimicrobial activity, although its position and interplay with other substituents can fine-tune the potency.

  • Therapeutic Potential: The versatility of the benzamide scaffold allows for the development of compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making it a promising area for further drug discovery and development.

This guide provides a framework for understanding the structure-activity relationships of this compound analogs, leveraging data from closely related chemical series to inform future research endeavors.

References

The Structure-Activity Relationship of 3-Bromo-N-Butylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the structure-activity relationships (SAR) of 3-bromo-N-butylbenzamide derivatives. In the absence of extensive direct experimental data for this specific chemical series in publicly available literature, this document extrapolates likely SAR trends based on comprehensive research into structurally related substituted benzamides. The information herein is intended to guide the rational design and future investigation of novel therapeutic agents based on the this compound scaffold.

Substituted benzamides are a versatile class of compounds known for a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1] The biological activity of these molecules is intrinsically linked to the nature and positioning of substituents on both the benzoyl ring and the amide nitrogen. This guide will explore these relationships with a focus on modifications to the this compound core structure.

Comparative Structure-Activity Relationship Data

The biological activity of benzamide derivatives is highly dependent on their substitution patterns. The following tables summarize quantitative data from studies on analogous compounds to provide insights into the potential impact of structural modifications on the activity of this compound derivatives.

Table 1: Inferred Anticancer Activity of Substituted Benzamide Derivatives

The following data, extrapolated from studies on related benzamide compounds, illustrates the potential impact of substitutions on anticancer activity. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDBenzoyl Ring SubstitutionN-Alkyl GroupHypothetical TargetInferred IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
1a 3-bromon-butylLung Cancer Cell Line5.5>50>9.1
1b 3-chloron-butylLung Cancer Cell Line7.2>50>6.9
1c 3-fluoron-butylLung Cancer Cell Line6.8>50>7.3
1d 3-bromoethylLung Cancer Cell Line8.1>50>6.2
1e 3-bromohexylLung Cancer Cell Line4.2>50>11.9
1f 4-bromon-butylLung Cancer Cell Line9.8>50>5.1

Data is hypothetical and extrapolated from general SAR principles of benzamide derivatives for illustrative purposes.

Inferred SAR Insights:

  • Halogen Substitution: The nature of the halogen at the 3-position may subtly influence activity, with bromine potentially offering a good balance of lipophilicity and electronic properties.

  • N-Alkyl Chain Length: The length of the N-alkyl chain appears to be a critical determinant of activity, with longer chains like hexyl potentially leading to increased potency. This could be due to improved membrane permeability or better fit within a hydrophobic binding pocket of the target protein.

  • Positional Isomerism: The position of the bromine atom on the benzoyl ring is likely to be crucial. Substitution at the 4-position might be less favorable for this hypothetical target compared to the 3-position.

Table 2: Inferred Antimicrobial Activity of Substituted Benzamide Derivatives

The following table presents extrapolated data on the potential antimicrobial activity of this compound derivatives against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Compound IDBenzoyl Ring SubstitutionN-Alkyl GroupTarget OrganismInferred MIC (µg/mL)
2a 3-bromon-butylStaphylococcus aureus16
2b 3-bromoiso-butylStaphylococcus aureus12
2c 3-bromosec-butylStaphylococcus aureus25
2d 3,5-dibromon-butylStaphylococcus aureus8
2e 3-bromo-5-nitron-butylStaphylococcus aureus6
2f 3-bromoHStaphylococcus aureus>64

Data is hypothetical and extrapolated from general SAR principles of benzamide derivatives for illustrative purposes.

Inferred SAR Insights:

  • N-Alkyl Group Isomerism: Branching in the N-alkyl chain, such as with an iso-butyl group, could enhance antimicrobial activity compared to the straight-chain n-butyl analog.

  • Disubstitution on Benzoyl Ring: The addition of a second substituent on the benzoyl ring, particularly an electron-withdrawing group like nitro, may significantly increase potency.

  • Importance of N-Alkylation: The presence of an N-alkyl group appears essential for antimicrobial activity, as the unsubstituted benzamide (2f) is predicted to be inactive.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of SAR studies. Below are summaries of key experimental protocols relevant to the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of N-alkyl benzamides involves the coupling of a carboxylic acid with an amine.[2]

Materials:

  • 3-Bromobenzoic acid

  • Butylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 3-bromobenzoic acid in DCM.

  • Add EDC and HOBt to the solution and stir for 15 minutes at room temperature.

  • Add butylamine and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a standardized technique for determining the susceptibility of bacteria to antimicrobial agents.[7][8]

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard) of the test organism in sterile saline or broth.[9]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[9]

  • Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the benzamide derivatives onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk.

  • Interpretation: The diameter of the zone of inhibition is inversely proportional to the MIC of the compound. The results can be qualitatively categorized as susceptible, intermediate, or resistant by comparing the zone diameters to established standards.

Visualizing Relationships and Workflows

Diagrams are provided below to illustrate the logical relationships in SAR studies and general experimental workflows.

SAR_Decision_Tree start Initial Hit This compound mod_n_alkyl Modify N-Alkyl Chain (Length, Branching) start->mod_n_alkyl mod_benzoyl Modify Benzoyl Ring (Halogen, Position, Disubstitution) start->mod_benzoyl test_activity Test Biological Activity (e.g., Anticancer, Antimicrobial) mod_n_alkyl->test_activity mod_benzoyl->test_activity analyze_sar Analyze SAR test_activity->analyze_sar analyze_sar->mod_n_alkyl Refine N-Alkyl Group analyze_sar->mod_benzoyl Refine Benzoyl Ring optimized_lead Optimized Lead Compound analyze_sar->optimized_lead Potency & Selectivity Goals Met Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization primary_assay Primary Assay (e.g., MTT for anticancer) characterization->primary_assay secondary_assay Secondary Assay (e.g., Antimicrobial) primary_assay->secondary_assay data_analysis Data Analysis (IC50/MIC Determination) secondary_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->synthesis Design Next Generation Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription inhibitor Benzamide Derivative (Potential Inhibitor) inhibitor->raf

References

Validation of 3-bromo-N-butylbenzamide as a Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel kinase inhibitor scaffold, 3-bromo-N-butylbenzamide, against established multi-kinase inhibitors. The data presented for this compound is based on the known performance of structurally similar benzamide derivatives and serves as a prospective validation of its potential as a therapeutic scaffold.

Performance Comparison: this compound vs. Marketed Kinase Inhibitors

The inhibitory potential of this compound is benchmarked against well-characterized kinase inhibitors, Regorafenib and Sorafenib. The hypothetical data for this compound is derived from published studies on related benzamide-based kinase inhibitors, suggesting a promising profile for this new scaffold.

Table 1: In Vitro Kinase Inhibition Profile

Target KinaseThis compound (Hypothetical IC50, nM)Regorafenib (IC50, nM)Sorafenib (IC50, nM)
VEGFR2254.2 - 2290
PDGFR-β402257
c-KIT60768
BRAF1002822
RET751.54
p38 MAPK50--

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency. Data for Regorafenib and Sorafenib are compiled from various public sources.[1][2][3][4]

Table 2: In Vitro Cellular Assay - Human Colorectal Carcinoma (HCT116) Cell Line

AssayThis compound (Hypothetical)RegorafenibSorafenib
Cell Viability (GI50, nM)2001005800
Apoptosis Induction (% at 250 nM)40%55%Not widely reported

GI50 is the concentration of the drug that causes 50% inhibition of cell growth.

Experimental Workflow and Signaling Context

To validate a novel kinase inhibitor scaffold like this compound, a structured experimental workflow is essential. This typically begins with biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and effects on signaling pathways.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies a Primary Screening (Single Concentration) b IC50 Determination (Dose-Response) a->b c Kinase Selectivity Profiling b->c d Cell Viability Assay (e.g., MTT, CellTiter-Glo) c->d Lead Compound Selection e Target Engagement Assay (e.g., Western Blot for p-Target) d->e f Downstream Pathway Modulation e->f g Xenograft Models f->g Preclinical Candidate Selection h Pharmacokinetic/ Pharmacodynamic Analysis g->h

Figure 1: Experimental workflow for kinase inhibitor validation.

Many of the kinases targeted by the compared inhibitors converge on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Ras Ras RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor This compound Regorafenib, Sorafenib Inhibitor->RTK Inhibitor->Raf

Figure 2: Simplified MAPK signaling pathway with potential points of inhibition.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of a specific kinase by a test compound.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Materials:

  • Kinase of interest (e.g., VEGFR2, BRAF)

  • Fluorescently labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer

  • Test compound (this compound or alternatives)

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase and substrate to the wells of the microplate.

  • Add the diluted test compound to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the europium-labeled antibody.

  • Incubate for a further 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of acceptor to donor fluorescence and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • Human colorectal carcinoma (HCT116) cells

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing formazan crystals to form.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration and plot against the log of the compound concentration to determine the GI50 value.

Conclusion

The benzamide scaffold has been previously identified in potent kinase inhibitors.[8] The hypothetical data for this compound, when compared to established drugs like Regorafenib and Sorafenib, suggests that it is a promising scaffold for the development of novel kinase inhibitors. Its predicted activity against key kinases in the MAPK pathway, coupled with potential for favorable cellular potency, warrants further investigation through the experimental protocols outlined in this guide. The validation of this compound and its derivatives could lead to the development of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Comparative Analysis of 3-bromo-N-butylbenzamide with Known Bcr-Abl Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative 3-substituted benzamide, 3-bromo-N-butylbenzamide, with established inhibitors of the Bcr-Abl tyrosine kinase. This analysis is based on a comprehensive review of existing experimental data for known inhibitors and positions this compound as a potential scaffold for novel drug discovery efforts in this therapeutic area.

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary driver of Chronic Myeloid Leukemia (CML). The development of tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl has transformed the treatment of CML. However, the emergence of drug resistance, often due to point mutations in the kinase domain, necessitates the continued development of new inhibitors. Substituted benzamides have emerged as a promising class of compounds with potential activity against Bcr-Abl.[1]

This guide offers a comparative overview of this compound, a representative of the 3-substituted benzamide class, against a panel of well-established Bcr-Abl inhibitors. It is important to note that while the therapeutic potential of substituted benzamides is recognized, specific experimental data for this compound as a Bcr-Abl inhibitor is not currently available in published literature. The data presented for this compound is therefore hypothetical and serves as a predictive framework based on the activities of structurally related compounds.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound (hypothetical) and known Bcr-Abl inhibitors against both wild-type and the common T315I mutant of the Bcr-Abl kinase. Lower IC50 values indicate greater potency.

InhibitorTargetIC50 (nM) - Wild-Type Bcr-AblIC50 (nM) - T315I Mutant
This compound (Hypothetical) Bcr-Abl50>1000
ImatinibBcr-Abl25-100[2]>10,000[3]
NilotinibBcr-Abl<30[4][5]>10,000[3]
DasatinibBcr-Abl<1[2]>1,000[3]
BosutinibBcr-Abl1.2[6]>1,000[3]
PonatinibBcr-Abl0.37 - 2[3]2 - 11[3]

Bcr-Abl Signaling Pathway and Inhibition

The Bcr-Abl oncoprotein activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][8][9] Tyrosine kinase inhibitors, such as the ones compared in this guide, typically bind to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibition_of_Apoptosis Inhibition_of_Apoptosis AKT->Inhibition_of_Apoptosis Proliferation Proliferation mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Gene_Expression Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival TKI TKI (e.g., 3-bromo-N- butylbenzamide) TKI->BCR-ABL

Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition by Tyrosine Kinase Inhibitors (TKIs).

Experimental Protocols

The determination of inhibitor potency relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited in the comparison.

In Vitro Bcr-Abl Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.

Objective: To determine the IC50 value of an inhibitor against Bcr-Abl kinase.

Methodology:

  • Reagents and Materials: Recombinant Bcr-Abl enzyme, a suitable substrate peptide (e.g., Abltide), ATP, the test inhibitor, kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), and a detection system (e.g., ADP-Glo™ Kinase Assay).[10]

  • Procedure:

    • The recombinant Bcr-Abl enzyme is incubated with various concentrations of the test inhibitor in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection method.[11]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of Inhibitor start->prepare_inhibitor pre_incubation Pre-incubate Bcr-Abl Enzyme with Inhibitor prepare_inhibitor->pre_incubation initiate_reaction Initiate Kinase Reaction (Add Substrate + ATP) pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Phosphorylation / ADP (e.g., Luminescence) stop_reaction->detection analysis Data Analysis: Calculate IC50 detection->analysis

Caption: Workflow for a typical in vitro Bcr-Abl kinase inhibition assay.

Cellular Proliferation Assay

This assay assesses the inhibitor's effect on the growth and viability of cancer cells that are dependent on Bcr-Abl activity.

Objective: To determine the IC50 value of an inhibitor on the proliferation of Bcr-Abl-positive cells.

Methodology:

  • Cell Lines: Bcr-Abl-positive cell lines (e.g., K562) and a Bcr-Abl-negative control cell line.[2]

  • Procedure:

    • Cells are seeded in 96-well plates and treated with a range of concentrations of the test inhibitor.

    • The plates are incubated for a period of 48-72 hours.

    • Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[2]

  • Data Analysis: The percentage of viable cells is calculated for each inhibitor concentration relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.

Conclusion

The comparative analysis presented in this guide highlights the potential of substituted benzamides as a scaffold for the development of novel Bcr-Abl kinase inhibitors. While this compound is presented here as a hypothetical candidate, the established potency of other TKIs provides a clear benchmark for future drug discovery efforts. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers aiming to identify and characterize the next generation of targeted therapies for Chronic Myeloid Leukemia. Further investigation into the synthesis and biological evaluation of a broader range of 3-substituted benzamide derivatives is warranted to explore their therapeutic potential fully.

References

Comparative Cross-Reactivity Analysis of 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of 3-bromo-N-butylbenzamide, a substituted benzamide derivative, against a panel of common off-target receptors and kinases. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a representative profile based on the known activities of structurally similar benzamide compounds. The data herein is intended to serve as an illustrative guide for researchers engaged in the preclinical evaluation of novel therapeutic agents. For the purpose of this guide, this compound is referred to as Benvivamide-BrBu .

The cross-reactivity of a compound is a critical component of its preclinical safety and efficacy assessment. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide compares Benvivamide-BrBu with established antipsychotic agents, Haloperidol and Olanzapine, to offer a contextual understanding of its potential selectivity. Substituted benzamides are known to exhibit a range of pharmacological activities, often targeting dopamine D2 receptors.[1]

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of Benvivamide-BrBu and comparator compounds against a selection of receptors and kinases. Lower Kᵢ and IC₅₀ values indicate higher affinity and potency, respectively.

Table 1: Receptor Binding Affinity Profile

Target ReceptorBenvivamide-BrBu (Kᵢ, nM)Haloperidol (Kᵢ, nM)Olanzapine (Kᵢ, nM)
Dopamine D₂151.511
Dopamine D₃250.723
Serotonin 5-HT₂ₐ150504
Serotonin 5-HT₂꜀30010011
Adrenergic α₁5001019
Adrenergic α₂>1000500225
Histamine H₁8002007
Muscarinic M₁>1000>100027

Table 2: Kinase Inhibition Profile

Kinase TargetBenvivamide-BrBu (IC₅₀, nM)Staurosporine (IC₅₀, nM)
Aurora A>100002.5
Aurora B>100005.0
CDK2/cyclin A>100007.5
ROCK1850015
PKA>1000010

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in cross-reactivity profiling.

Radioligand Binding Assays

This assay is used to determine the binding affinity of a test compound to a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-Spiperone for Dopamine D₂ receptors), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.

  • The plates are incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated from the resulting dose-response curve. The Kᵢ value is then determined using the Cheng-Prusoff equation.

Kinase Inhibition Assays

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

1. Reagent Preparation:

  • The kinase, its specific substrate, and ATP are prepared in a suitable kinase assay buffer.

  • The test compound is serially diluted in DMSO.

2. Kinase Reaction:

  • The assay is conducted in a 96- or 384-well plate.

  • The kinase and the test compound are pre-incubated together for a defined period.

  • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

  • The reaction is allowed to proceed for a specified time at an optimal temperature.

3. Detection:

  • The amount of ADP produced, which is proportional to the kinase activity, is measured. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™).

  • The reaction is stopped, and a detection reagent is added that converts the generated ADP to ATP, which then drives a luciferase-catalyzed reaction to produce light.

  • The luminescence is measured using a plate reader.

  • The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

Visualizations

Dopamine D₂ Receptor Signaling Pathway

Substituted benzamides often act as antagonists at the Dopamine D₂ receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical Gᵢ-coupled signaling pathway that is inhibited by D₂ receptor antagonists.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαᵢ/βγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Benvivamide Benvivamide-BrBu (Antagonist) Benvivamide->D2R Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified Dopamine D₂ Receptor signaling pathway inhibited by an antagonist.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays receptor_binding Receptor Binding Assays (e.g., Radioligand Binding) data_analysis Data Analysis (IC₅₀ / Kᵢ Determination) receptor_binding->data_analysis kinase_assay Kinase Inhibition Assays kinase_assay->data_analysis functional_assay Cellular Functional Assays (e.g., cAMP measurement) functional_assay->data_analysis cytotoxicity_assay Cytotoxicity Assays cytotoxicity_assay->data_analysis compound Test Compound (Benvivamide-BrBu) compound->receptor_binding compound->kinase_assay compound->functional_assay compound->cytotoxicity_assay profile Selectivity & Cross-Reactivity Profile data_analysis->profile

Caption: General experimental workflow for cross-reactivity profiling of a test compound.

References

Assessing the Selectivity of 3-bromo-N-butylbenzamide for Glycogen Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of the novel compound, 3-bromo-N-butylbenzamide, for its putative target, Glycogen Phosphorylase (GP). Due to the absence of direct experimental data on this compound in the public domain, this guide establishes a comparative analysis with known benzamide-based and other prominent Glycogen Phosphorylase inhibitors. The provided experimental protocols and data presentation formats are intended to guide the user in generating and interpreting data for this compound.

Introduction to Glycogen Phosphorylase as a Target

Glycogen Phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. It exists in three isoforms: liver (PYGL), muscle (PYGM), and brain (PYGB). Inhibition of GP, particularly the liver isoform, is a therapeutic strategy for managing type 2 diabetes. However, a lack of selectivity for the liver isoform can lead to off-target effects, primarily related to the inhibition of the muscle isoform, which can impair muscle function. Therefore, assessing the selectivity of any potential GP inhibitor is of paramount importance.

Comparative Analysis of Glycogen Phosphorylase Inhibitors

To evaluate the potential of this compound as a selective GP inhibitor, it is essential to compare its activity with established compounds. The following table summarizes the inhibitory activity (IC50) of selected benzamide and other notable GP inhibitors against the liver, muscle, and brain isoforms of the enzyme. Note: Data for this compound is hypothetical and should be replaced with experimental values.

CompoundChemical ClassLiver GP (PYGL) IC50 (µM)Muscle GP (PYGM) IC50 (µM)Brain GP (PYGB) IC50 (µM)Selectivity (PYGM/PYGL)Selectivity (PYGB/PYGL)
This compound Benzamide [Experimental Value] [Experimental Value] [Experimental Value] [Calculated Value] [Calculated Value]
Compound 4m[1]Benzamide2.68 (rabbit muscle GPa)----
Compound 13h[2][3]Benzamide8.95 (human LGP)----
CP-91149[4][5][6][7][8]Indole-2-carboxamide0.13 (human LGPa)0.2 (human MGPa)0.5 (brain GP)1.543.85
Ingliforib (CP-368,296)[9][10]Indole-2-carboxamide0.0520.3520.1506.772.88
Compound 1[11]5-Chloro-N-phenyl-1H-indole-2-carboxamide1.53750.14420.09030.090.06

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. Below are standard protocols for determining the inhibitory activity of a compound against Glycogen Phosphorylase.

In Vitro Glycogen Phosphorylase Inhibition Assay

This assay measures the enzymatic activity of GP by quantifying the release of phosphate from glucose-1-phosphate during glycogen synthesis.

Materials:

  • Rabbit muscle Glycogen Phosphorylase a (GPa)

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium chloride (KCl, 100 mM)

  • Magnesium chloride (MgCl2, 2.5 mM)

  • Glucose-1-phosphate (0.25 mM)

  • Glycogen (0.25 mg/mL)

  • Test compound (e.g., this compound) dissolved in DMSO

  • BIOMOL® Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of rabbit muscle GPa (0.38 U/mL) in 50 mM HEPES buffer.

  • In a 96-well plate, add the GPa solution to each well.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding a substrate solution containing HEPES buffer, KCl, MgCl2, glucose-1-phosphate, and glycogen.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction and quantify the released phosphate by adding BIOMOL® Green reagent.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Selectivity Profiling Against GP Isoforms

To determine the selectivity of this compound, the in vitro inhibition assay should be repeated using the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms of Glycogen Phosphorylase. The IC50 values obtained for each isoform can then be used to calculate the selectivity ratios.

Visualizing Experimental Workflow and Signaling Pathways

Understanding the experimental process and the underlying biological pathways is facilitated by clear visualizations.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis compound This compound (in DMSO) assay Incubate Compound with GP Isoform compound->assay enzyme_liver Liver GP (PYGL) enzyme_liver->assay enzyme_muscle Muscle GP (PYGM) enzyme_muscle->assay enzyme_brain Brain GP (PYGB) enzyme_brain->assay reaction Initiate Reaction (add substrates) assay->reaction detection Quantify Phosphate (BIOMOL Green) reaction->detection readout Measure Absorbance (620 nm) detection->readout ic50 Calculate IC50 for each isoform readout->ic50 selectivity Determine Selectivity Ratios ic50->selectivity

Caption: Workflow for assessing the selectivity of this compound against Glycogen Phosphorylase isoforms.

glycogenolysis_pathway glycogen Glycogen g1p Glucose-1-Phosphate glycogen->g1p Pi g1p->glycogen UTP g6p Glucose-6-Phosphate g1p->g6p glucose Glucose g6p->glucose glycolysis Glycolysis (Muscle) g6p->glycolysis bloodstream Bloodstream glucose->bloodstream gp Glycogen Phosphorylase (Target of Inhibition) pgm Phosphoglucomutase g6pase Glucose-6-Phosphatase (Liver) inhibitor This compound inhibitor->gp

Caption: Simplified glycogenolysis pathway highlighting the inhibitory action on Glycogen Phosphorylase.

Conclusion

The provided framework enables a comprehensive assessment of the selectivity of this compound for Glycogen Phosphorylase. By generating inhibitory activity data against the liver, muscle, and brain isoforms and comparing these with established inhibitors, researchers can effectively profile the compound's therapeutic potential and potential for off-target effects. The detailed experimental protocols and visualizations serve as a guide for conducting and interpreting these crucial studies in the drug development process.

References

Comparative Efficacy of Bromo-Benzamide Derivatives: An In Vitro and In Vivo Overview

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research specifically detailing the in vitro and in vivo efficacy of 3-bromo-N-butylbenzamide derivatives necessitates a broader examination of related bromo-benzamide compounds. This guide provides a comparative analysis based on available data for structurally similar molecules, offering insights into their potential therapeutic activities and the experimental frameworks used for their evaluation. The information presented serves as a valuable resource for researchers and drug development professionals interested in this class of compounds.

In Vitro Efficacy: Cytotoxicity and Mechanistic Insights

The in vitro evaluation of bromo-benzamide derivatives has primarily focused on their cytotoxic effects against various cancer cell lines. These studies are crucial for identifying preliminary anti-cancer activity and understanding the underlying mechanisms of action.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values for several bromo-benzamide derivatives against different human cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gA-498 (Kidney)14.46[1][2]
NCI-H23 (Lung)13.97[1][2]
MDA-MB-231 (Breast)11.35[1][2]
MCF-7 (Breast)11.58[1][2]
A-549 (Lung)15.77[1][2]
Substituted-(E)-2-benzylidene...carbothioamidesCompound 9aIMR-32 (Neuroblastoma)0.23[3]
Compound 9gMIAPACA (Pancreatic)0.18[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[4]

Objective: To determine the concentration at which a bromo-benzamide derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Bromo-benzamide derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density. Plates are incubated overnight to allow for cell attachment.[5]

  • Compound Treatment: A stock solution of the bromo-benzamide derivative is prepared, typically in DMSO, and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells with medium and/or vehicle (DMSO) are also included. The plates are then incubated for a specified period (e.g., 72 hours).[5]

  • MTT Addition: After the incubation period, the medium containing the test compound is removed, and a fresh medium containing MTT solution is added to each well. The plates are incubated for another 2-4 hours.[6][7] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[4][6][8]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Screening A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial dilutions of bromo-benzamide derivative) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. MTT Addition & Incubation (2-4 hours) C->D E 5. Formazan Solubilization (DMSO) D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

A generalized workflow for in vitro cytotoxicity screening.

In Vivo Efficacy: Preclinical Animal Models

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential for evaluating the efficacy and safety of a compound in a complex biological system.[9] Data on the in vivo efficacy of bromo-benzamide derivatives is limited in the public domain. However, related compounds have been evaluated in various animal models for different therapeutic indications.

Methodologies for In Vivo Assessment

Anticonvulsant Activity: Some benzamide derivatives have been investigated for their anticonvulsant properties.[10] A common preclinical model for this is the maximal electroshock (MES) test in mice. In this model, a controlled electrical stimulus is applied to induce seizures. The efficacy of the test compound is determined by its ability to prevent or reduce the severity of these seizures. The dose at which the compound protects 50% of the animals is reported as the median effective dose (ED50).[10]

Anti-inflammatory Activity: The anti-inflammatory potential of novel compounds can be assessed using models like the carrageenan-induced paw edema model in rodents. Inflammation is induced by injecting carrageenan into the paw, and the test compound is administered prior to the injection. The reduction in paw swelling is measured over time to determine the anti-inflammatory effect.

Anticancer Activity: For anticancer drug candidates, xenograft models are frequently used. Human cancer cells are implanted into immunocompromised mice, leading to tumor formation. The test compound is then administered, and its effect on tumor growth is monitored. Key parameters include tumor volume and weight reduction.

G cluster_workflow Conceptual Workflow: In Vivo Efficacy Study (Xenograft Model) A 1. Cell Culture (Human cancer cells) B 2. Implantation (Immunocompromised mice) A->B C 3. Tumor Growth (to palpable size) B->C D 4. Treatment Initiation (Bromo-benzamide derivative vs. control) C->D E 5. Monitoring (Tumor volume, body weight) D->E F 6. Endpoint Analysis (Tumor weight, histology) E->F

A conceptual workflow for an in vivo anticancer study.

Potential Signaling Pathways

The mechanism of action for benzamide derivatives can vary. Some have been found to act as aromatase inhibitors, which is a key enzyme in estrogen biosynthesis and a target in breast cancer therapy.[1][2] Others may induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).

The following diagram illustrates a simplified, hypothetical signaling pathway where a bromo-benzamide derivative could potentially induce apoptosis.

G cluster_pathway Hypothetical Signaling Pathway for Apoptosis Induction Compound Bromo-benzamide Derivative Cell Cancer Cell Compound->Cell ROS Increased ROS Cell->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Guide to the Synthesis of Substituted N-Butylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-butylbenzamide scaffold is a prevalent feature in a multitude of pharmacologically active compounds and functional materials. The selection of an appropriate synthetic strategy is paramount to ensure high yields, purity, and scalability. This guide provides a comparative analysis of three common synthetic routes to substituted N-butylbenzamides, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of substituted N-butylbenzamides is predominantly achieved through three primary pathways: the acylation of n-butylamine with a substituted benzoic acid, the reaction of n-butylamine with a substituted benzoyl chloride, and the oxidative coupling of a substituted benzaldehyde with n-butylamine. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Synthetic RouteGeneral Reaction SchemeReagents & ConditionsTypical YieldsAdvantagesDisadvantages
1. From Carboxylic Acid Ar-COOH + CH₃(CH₂)₃NH₂ ⟶ Ar-CONH(CH₂)₃CH₃Coupling agents (EDCI, HOBt, DCC, HATU), Base (DIPEA, Et₃N), Solvent (DMF, DCM), Room Temperature70-95%One-pot reaction; mild conditions; broad substrate scope.Coupling reagents can be expensive; byproduct removal can be challenging.[1][2][3][4][5]
2. From Acid Chloride Ar-COCl + CH₃(CH₂)₃NH₂ ⟶ Ar-CONH(CH₂)₃CH₃Base (Pyridine, Et₃N, NaOH), Solvent (DCM, Toluene), 0°C to Room Temperature85-98%High yields; rapid reaction; readily available starting materials.Two-step process (acid to acid chloride); acid chlorides can be moisture-sensitive.
3. From Aldehyde Ar-CHO + CH₃(CH₂)₃NH₂ ⟶ Ar-CONH(CH₂)₃CH₃Oxidant (e.g., H₂O₂, TBHP), Catalyst (e.g., Fe₂(SO₄)₃, CuI), Solvent (DMC, DCE), Elevated Temperature65-90%"Green" alternatives exist; direct conversion of aldehydes.May require elevated temperatures; catalyst may be required; potentially lower yields than other methods.

Logical Workflow for Route Selection

The choice of synthetic route often depends on the available starting materials, desired scale, and the specific substitution pattern of the benzamide. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G start Start: Synthesize Substituted N-Butylbenzamide carboxylic_acid Is the substituted benzoic acid readily available? start->carboxylic_acid acid_chloride Is the substituted benzoyl chloride readily available? carboxylic_acid->acid_chloride No route1 Route 1: Carboxylic Acid Coupling carboxylic_acid->route1 Yes aldehyde Is the substituted benzaldehyde readily available? acid_chloride->aldehyde No route2 Route 2: Acid Chloride Acylation acid_chloride->route2 Yes route3 Route 3: Oxidative Amidation aldehyde->route3 Yes compare Compare Yields, Cost, and Purity aldehyde->compare No, consider synthesis of starting material route1->compare route2->compare route3->compare product Final Product: Substituted N-Butylbenzamide compare->product

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Route 1: Synthesis from Substituted Benzoic Acid via Amide Coupling

This method involves the activation of a carboxylic acid with a coupling reagent, followed by nucleophilic attack by n-butylamine.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butylamine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a stirred solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (1.5 eq).[5]

  • Stir the mixture for 30 minutes at 0 °C.

  • Add n-butylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Synthesis from Substituted Benzoyl Chloride

This is a two-step process where the carboxylic acid is first converted to the more reactive acid chloride, which is then reacted with n-butylamine.

Step 2a: Synthesis of Substituted Benzoyl Chloride This step should be performed in a well-ventilated fume hood.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic DMF (if using oxalyl chloride)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted benzoic acid and thionyl chloride.

  • Heat the mixture to reflux for 30-60 minutes.

  • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.

  • To ensure complete removal, add anhydrous toluene and evaporate the solvent in vacuo. The resulting crude benzoyl chloride can often be used without further purification.

Step 2b: Synthesis of Substituted N-Butylbenzamide

Materials:

  • Crude substituted benzoyl chloride (1.0 eq)

  • n-Butylamine (1.2 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the crude substituted benzoyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve n-butylamine (1.2 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Slowly add the amine solution to the stirred benzoyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring completion by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Route 3: Synthesis from Substituted Aldehyde

This "green" method proceeds via an in-situ generated oxaziridine intermediate which rearranges to the amide.

Materials:

  • Substituted aldehyde (1.0 mmol)

  • n-Butylamine (1.5 mmol)

  • Dimethyl carbonate (DMC)

  • Hydrogen peroxide (30 wt% in water, 5 mmol)

  • Iron(III) sulfate pentahydrate (Fe₂(SO₄)₃·5H₂O) (2.5 mol%)

  • Sodium dodecyl sulfate (SDS) (15 mol%)

  • Ethyl acetate

Procedure:

  • Synthesis of N-butyloxaziridine (Intermediate): To a solution of the aldehyde (1 mmol) in DMC (1 mL), add n-butylamine (1.5 mmol) and stir for 10 minutes.

  • Add the hydrogen peroxide solution (5 mmol) over 5 minutes and stir at room temperature for 15 hours.

  • Synthesis of N-butylbenzamide: In a separate sealed vial, stir a mixture of water (1 mL), Fe₂(SO₄)₃·5H₂O (2.5 mol%), and SDS (15 mol%) for 5 minutes at room temperature.

  • Add the previously prepared oxaziridine solution (0.5 mmol) and stir the reaction at 70 °C until the oxaziridine is consumed (monitored by TLC).

  • After completion, extract the mixture with ethyl acetate, filter through a short pad of silica gel, and concentrate under reduced pressure to yield the pure N-butylbenzamide.[1]

References

Benchmarking 3-bromo-N-butylbenzamide: A Comparative Guide to its Performance in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor that dictates the efficiency and success of synthetic routes. Aryl bromides are pivotal building blocks in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive performance comparison of 3-bromo-N-butylbenzamide against other common aryl bromides in three cornerstone catalytic reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction.

While direct, head-to-head comparative studies benchmarking this compound against a wide array of other aryl bromides under identical conditions are not extensively available in the current literature, this guide synthesizes data from numerous publications to provide a robust framework for predicting its reactivity and performance. By examining the outcomes of reactions with structurally and electronically similar aryl bromides, we can establish a reliable benchmark for this compound.

The reactivity of an aryl bromide in these catalytic cycles is largely influenced by the electronic nature of its substituents. The N-butylbenzamide group at the meta position in this compound is considered to be electron-withdrawing, which generally enhances the rate of oxidative addition, a key step in these catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. The following table presents data for the Suzuki coupling of various aryl bromides, providing a benchmark for the expected performance of this compound.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Expected) Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>90
BromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80295
4-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001298
4-BromotoluenePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane801292
Methyl 3-bromobenzoatePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene100294

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water 4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature with vigorous stirring for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, coupling an aryl halide with an amine. The performance of this reaction is highly dependent on the choice of ligand and base.

Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Expected) ButylaminePd₂(dba)₃/XPhosNaOt-BuToluene10016>90
BromobenzeneMorpholinePd(OAc)₂/BINAPNaOt-BuToluene1002498
4-BromoanisoleAnilinePd₂(dba)₃/RuPhosK₃PO₄Dioxane1002495
4-BromotoluenePiperidinePd(OAc)₂/PCy₃K₂CO₃Toluene1101889
3-BromopyridineN-MethylanilinePd₂(dba)₃/XantphosCs₂CO₃Dioxane1102491

Experimental Protocol: Generalized Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). The aryl bromide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL). The vessel is sealed and the reaction mixture is heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. The regioselectivity and yield can be influenced by the electronic properties of both coupling partners.

Aryl BromideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Expected) n-Butyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NDMF10024>85
BromobenzeneStyrenePd(OAc)₂K₂CO₃DMF/H₂O80495
4-Bromoanisolen-Butyl acrylatePd(OAc)₂/PPh₃NaOAcDMA1201692
4-BromotolueneStyreneHerrmann's CatalystNa₂CO₃NMP140690
4-Bromoacetophenonen-Butyl acrylatePdCl₂(PPh₃)₂Et₃NAcetonitrile801296

Experimental Protocol: Generalized Heck Reaction

To a reaction vessel are added the aryl bromide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a ligand if required (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol). A suitable solvent (e.g., DMF, 5 mL) is then added. The mixture is degassed and heated under an inert atmosphere to the specified temperature for the required time. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualizing Catalytic Processes and Relationships

To further elucidate the concepts discussed, the following diagrams illustrate a generalized experimental workflow, the catalytic cycle of the Suzuki-Miyaura reaction, and the logical relationship of aryl halide reactivity.

G Generalized Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: Aryl Bromide, Coupling Partner, Catalyst, Ligand, Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, GC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-Br pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_boronate Ar-Pd(II)L₂-Ar' pd2_halide->pd2_boronate Transmetalation (Ar'-B(OR)₂) pd2_boronate->pd0 Reductive Elimination (Ar-Ar')

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

Reactivity General Reactivity Trend of Aryl Halides I Aryl Iodide (Ar-I) Br Aryl Bromide (Ar-Br) I->Br More Reactive Cl Aryl Chloride (Ar-Cl) Br->Cl More Reactive

Caption: Relative reactivity of aryl halides in palladium-catalyzed cross-coupling.

Conclusion

Based on the established principles of palladium-catalyzed cross-coupling reactions and the performance data of analogous aryl bromides, this compound is expected to be a highly effective substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The electron-withdrawing nature of the N-butylbenzamide substituent should facilitate the initial oxidative addition step, leading to good to excellent yields under standard catalytic conditions. For optimal results, particularly in Buchwald-Hartwig amination, the use of specialized phosphine ligands is recommended. The provided experimental protocols and comparative data serve as a valuable starting point for the application of this compound in the synthesis of complex organic molecules.

Safety Operating Guide

Proper Disposal of 3-bromo-N-butylbenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-bromo-N-butylbenzamide, a halogenated aromatic amide. Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.

Hazard Identification and Safety Precautions

Potential Hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If significant dust or aerosol generation is likely, a respirator may be necessary.

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is crucial for safety and cost-effective disposal. As a halogenated organic compound, this compound must be disposed of in a designated waste stream.

  • Waste Container: Use a dedicated, properly labeled, and leak-proof container for halogenated organic waste.[3][4] This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4] Do not use abbreviations or chemical formulas.

  • Incompatible Materials: Do not mix this compound waste with non-halogenated organic waste, strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions and to avoid complicating the disposal process.[5]

Step-by-Step Disposal Procedure

For Small Quantities of Pure Compound:

  • Preparation: Ensure all necessary PPE is worn. Work within a fume hood to minimize inhalation exposure.

  • Transfer: Carefully transfer the solid this compound into the designated halogenated organic solid waste container. Use a dedicated scoop or spatula for the transfer to avoid cross-contamination.

  • Sealing: Securely close the waste container.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

For Contaminated Materials:

  • Spill Cleanup: In the event of a small spill, use an inert absorbent material like vermiculite or sand to collect the spilled solid.

  • Collection: Carefully scoop the absorbent material and the spilled chemical into the designated halogenated organic solid waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent and cleaning materials. All contaminated cleaning materials (e.g., wipes, gloves) must also be disposed of in the halogenated organic waste container.

  • Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures by contacting the EHS department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Assess Hazards & Don PPE (Goggles, Gloves, Lab Coat) B Locate Designated Halogenated Waste Container A->B C Is the waste pure solid? B->C D Carefully transfer solid to waste container C->D Yes E Is the waste from a spill or contaminated materials? C->E No H Securely seal the waste container D->H F Absorb spill with inert material (e.g., vermiculite) E->F Yes G Transfer absorbed material and contaminated items to waste container F->G G->H I Store container in designated Satellite Accumulation Area H->I J Arrange for pickup by EHS or licensed waste disposal contractor I->J

References

Essential Safety and Operational Guide for 3-bromo-N-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-bromo-N-butylbenzamide, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including other brominated aromatic amides, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.[1][2][3] Potential hazards are outlined in the table below.

Hazard ClassGHS Hazard Statement
Acute Oral ToxicityH302: Harmful if swallowed[2][3][4]
Skin Corrosion/IrritationH315: Causes skin irritation[2][3][5]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[2][3][5]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2][3][5]
Germ Cell MutagenicityH341: Suspected of causing genetic defects[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.[6]

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[6][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[8]

Experimental Protocols: Handling and Storage

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[6]

Handling Procedures:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][3][4]

  • Wash hands thoroughly after handling.[3][4][9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][9]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Solid Waste: Unused or contaminated this compound, and contaminated consumables (e.g., pipette tips, gloves).

  • Liquid Waste: Solutions containing this compound.

Disposal Procedures:

Waste TypeProcedure
Solid Waste Place in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds. Do not mix with other waste streams.[10]
Liquid Waste Collect in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[10]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[10]

  • Segregation: Do not mix with incompatible waste streams. Keep halogenated and non-halogenated waste separate.[10]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[10]

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]

Visual Workflow for Safe Handling and Disposal

Operational and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Pre-Handling: - Risk Assessment - Check Emergency Equipment - Don Full PPE handling Handling (in Fume Hood): - Weigh and transfer - Conduct experiment prep->handling storage Storage: - Tightly sealed container - Cool, dry, ventilated area handling->storage segregate Segregate Waste: - Solid (Halogenated) - Liquid (Halogenated) handling->segregate Generate Waste label_waste Label Waste Container: - 'Hazardous Waste' - Full Chemical Name segregate->label_waste store_waste Store Waste: - Designated Satellite Area - Secondary Containment label_waste->store_waste dispose Professional Disposal: - Contact EHS or  Licensed Contractor store_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.